molecular formula C19H22N2O2 B023300 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid CAS No. 85098-64-2

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Cat. No.: B023300
CAS No.: 85098-64-2
M. Wt: 310.4 g/mol
InChI Key: YFSCBWDAVTYIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (CAS 85098-64-2) is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This piperidine derivative is a solid at room temperature and has a density of 1.234 g/cm³ . It serves as a key synthetic intermediate and precursor in organic and medicinal chemistry research. This compound is a critical building block in the synthesis of 4-anilidopiperidine derivatives, a class of compounds studied for their interaction with opioid receptors . Specifically, it is a versatile precursor used in the development of novel radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique . Researchers utilize this chemical to prepare advanced intermediates, such as the corresponding tert-butyl ester, which facilitates the efficient synthesis of target molecules for pharmacological studies . The compound is intended for use by qualified researchers in a controlled laboratory setting only. It is strictly for research purposes and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by personnel trained in the safe handling of laboratory chemicals. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Hazard statements associated with this material include H319 (causes serious eye irritation), H315 (causes skin irritation), H302 (harmful if swallowed), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

4-anilino-1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCBWDAVTYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234187
Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85098-64-2
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85098-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085098642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 85098-64-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4386XQ54S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the synthesis of potent analgesics. This document details its chemical structure, physicochemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical Structure and Identifiers

This compound is a derivative of piperidine featuring a benzyl group at the 1-position, and both a phenylamino and a carboxylic acid group at the 4-position.

DOT Script for Chemical Structure:

Chemical Structure of this compound

Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C19H22N2O2PubChem[1][2]
Molecular Weight 310.4 g/mol PubChem[1][2]
CAS Number 85098-64-2Scimplify[3]
Canonical SMILES C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3Scimplify[3]
InChI Key YFSCBWDAVTYIMM-UHFFFAOYSA-NScimplify[3]
XLogP3 (Predicted) 1.1PubChem[1][2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem

Synthesis Pathway

This compound is primarily synthesized via a two-step process starting from 1-benzyl-4-piperidone. The first step is a Strecker reaction to form 1-benzyl-4-cyano-4-anilinopiperidine, which is then hydrolyzed to the final carboxylic acid product. This compound serves as a crucial precursor in the multi-step synthesis of the potent opioid analgesic, remifentanil.

DOT Script for Synthesis Pathway:

synthesis_pathway start 1-Benzyl-4-piperidone intermediate1 1-Benzyl-4-cyano-4-anilinopiperidine start->intermediate1 Aniline, KCN (Strecker Reaction) product This compound intermediate1->product Hydrolysis (e.g., H2SO4 or HCl) remifentanil Remifentanil product->remifentanil Multi-step synthesis

Synthesis Pathway of this compound

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific and patent literature.

Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine (Strecker Reaction)

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of 1-benzyl-4-piperidone and aniline in dichloromethane, add potassium cyanide.

  • Cool the mixture in an ice bath.

  • Slowly add glacial acetic acid to the cooled mixture while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-cyano-4-anilinopiperidine.

  • The crude product can be purified by recrystallization or column chromatography.

Hydrolysis of 1-Benzyl-4-cyano-4-anilinopiperidine to this compound

Materials:

  • 1-Benzyl-4-cyano-4-anilinopiperidine

  • Concentrated sulfuric acid or concentrated hydrochloric acid

  • Water

  • Aqueous ammonia or sodium hydroxide solution

Procedure:

  • Carefully add 1-benzyl-4-cyano-4-anilinopiperidine to an excess of cold, concentrated sulfuric acid or hydrochloric acid with stirring.

  • Heat the mixture to reflux and maintain for several hours (typically 10-20 hours). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., aqueous ammonia or sodium hydroxide) until the pH is in the range of 4-9, while keeping the temperature low with an ice bath.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Role in Drug Development

This compound is a critical intermediate in the synthesis of remifentanil, a potent, short-acting synthetic opioid analgesic agent. The structural core of this intermediate provides the necessary piperidine ring and the 4-anilino moiety, which are essential for the pharmacological activity of remifentanil. The carboxylic acid group serves as a handle for further chemical modifications to introduce the methyl ester and the propionyl group, leading to the final active pharmaceutical ingredient.

Safety and Handling

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Use only in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation occurs, get medical advice/attention.

It is imperative to handle this compound in a controlled laboratory setting, following all appropriate safety protocols.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult with a qualified professional for specific guidance.

References

Physical and chemical properties of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is a substituted piperidine derivative. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor in the preparation of potent analgesics like remifentanil and other fentanyl analogs.[1][2] Its rigid structure and the presence of multiple functional groups—a carboxylic acid, a tertiary amine, and a secondary amine—make it a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and graphical representations of key chemical workflows.

Physical and Chemical Properties

The properties of this compound and its common dihydrochloride salt are summarized below. Data is compiled from various chemical databases and literature sources.

Core Compound Properties
PropertyValueSource(s)
IUPAC Name 4-anilino-1-benzylpiperidine-4-carboxylic acid[3]
Synonyms 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid, NSC 73748[3][4]
CAS Number 85098-64-2[3][4]
Molecular Formula C₁₉H₂₂N₂O₂[3][5]
Molecular Weight 310.4 g/mol [3]
Canonical SMILES C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3[5]
InChI Key YFSCBWDAVTYIMM-UHFFFAOYSA-N[5]
Computed Physicochemical Data
PropertyValueSource(s)
XLogP3 1.1[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Exact Mass 310.168127949 Da[3]
Topological Polar Surface Area 52.6 Ų[3]
Heavy Atom Count 23[3]
Complexity 379[3]
Dihydrochloride Salt Properties
PropertyValueSource(s)
IUPAC Name 4-anilino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride[6]
CAS Number 61379-86-0[6]
Molecular Formula C₁₉H₂₄Cl₂N₂O₂[6]
Molecular Weight 383.3 g/mol [6]
Exact Mass 382.1214834 Da[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical literature.

Synthesis of this compound

The synthesis is a multi-step process commencing from 1-benzyl-4-piperidone. The pathway involves a Strecker-type reaction to form an α-aminonitrile, followed by hydrolysis of the nitrile group to a carboxamide, and finally to the desired carboxylic acid.[1][2]

Step 1: Synthesis of 1-Benzyl-4-cyano-4-(phenylamino)piperidine

  • Reaction Setup: In a well-ventilated fume hood, charge a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 1-benzyl-4-piperidone (50.0 g, 0.264 mol).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. To the dropping funnel, add a freshly prepared solution of potassium cyanide (19.0 g, 0.292 mol) in 50 mL of water.

  • Aniline Addition: Separately, prepare a solution of aniline (24.6 g, 0.264 mol) in 100 mL of methanol. Add this aniline solution to the stirred piperidone at 0-5 °C.

  • Cyanide Addition: Add the aqueous potassium cyanide solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water. A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield the crude α-aminonitrile intermediate.

Step 2: Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

  • Reaction Setup: Place the crude 1-benzyl-4-cyano-4-(phenylamino)piperidine from the previous step into a 1 L flask.

  • Acid Addition: Add 300 mL of 85% sulfuric acid slowly while cooling the flask in an ice bath to manage the exotherm.

  • Reaction: Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9, while keeping the temperature below 20 °C.

  • Isolation: The carboxamide product will precipitate. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain the crude carboxamide.

Step 3: Hydrolysis to this compound

  • Reaction Setup: Suspend the crude carboxamide from Step 2 in 400 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-20 hours.[2]

  • Crystallization: Cool the reaction mixture to 0-5 °C and let it stand for 24-48 hours to allow for crystallization of the product as its hydrochloride salt.[1][2]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Purification: To obtain the free carboxylic acid, the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point (approximately pH 4-5) using a base like sodium hydroxide, causing the zwitterionic product to precipitate. Filter, wash with cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile (MeCN)

  • Gradient: A linear gradient from 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the multi-step synthesis of this compound.

G Synthesis Pathway A 1-Benzyl-4-piperidone C 1-Benzyl-4-cyano-4- (phenylamino)piperidine A->C + Aniline, KCN B Aniline + KCN (Strecker Reaction) E 1-Benzyl-4-(phenylamino) piperidine-4-carboxamide C->E H₂SO₄ D H₂SO₄ / H₂O (Nitrile Hydrolysis) G 1-Benzyl-4-(phenylamino) piperidine-4-carboxylic acid E->G HCl, Heat F Conc. HCl, Reflux (Amide Hydrolysis)

Caption: A workflow diagram for the synthesis of the target compound.

General Analytical Workflow

This diagram outlines a typical workflow for the analysis and characterization of a synthesized chemical compound.

G Analytical & Characterization Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Finalization A Crude Product B Dissolution in Appropriate Solvent A->B C HPLC Analysis (Purity Check) B->C D Mass Spectrometry (MS for M.W.) B->D E NMR Spectroscopy (Structure Elucidation) B->E F Data Interpretation C->F D->F E->F G Structure Confirmation & Purity Assessment F->G

Caption: A general workflow for chemical analysis and characterization.

References

Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid from 1-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Pathway from 1-Benzyl-4-piperidone

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The primary synthetic route detailed herein commences with the readily available starting material, 1-benzyl-4-piperidone, and proceeds through a modified Strecker synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Strategy: The Strecker Synthesis

The conversion of 1-benzyl-4-piperidone to this compound is efficiently achieved via a two-step process rooted in the classical Strecker amino acid synthesis.[1] This methodology involves the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding α-amino acid.

The overall synthetic transformation is as follows:

Synthesis_Overview start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-(phenylamino)piperidine- 4-carbonitrile start->intermediate  Aniline, KCN, Acetic Acid   product 1-Benzyl-4-(phenylamino)piperidine- 4-carboxylic acid intermediate->product  Conc. H2SO4 then Conc. HCl  

Figure 1: Overall synthetic scheme for the preparation of this compound.

The first step involves a one-pot, three-component reaction between 1-benzyl-4-piperidone, aniline, and a cyanide source, typically potassium cyanide, in an acidic medium to yield 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile. The subsequent step focuses on the hydrolysis of the nitrile functional group to a carboxylic acid. This is often accomplished in a two-stage process involving initial treatment with concentrated sulfuric acid to form the corresponding amide, followed by vigorous hydrolysis with concentrated hydrochloric acid to yield the final product.[2]

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This procedure details the formation of the α-aminonitrile intermediate.

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and placed in an ice bath, combine 1-benzyl-4-piperidone (18.0 mL, 97 mmol), aniline (10.0 mL, 107 mmol), and glacial acetic acid (21.6 mL).

  • In a separate beaker, prepare a solution of potassium cyanide (7.30 g, 112 mmol) in water (21.6 mL).

  • Slowly add the potassium cyanide solution to the stirred mixture in the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 18-24 hours.

  • Upon completion, the reaction mixture will contain the desired product, which can be isolated and purified by standard laboratory techniques such as extraction and crystallization.

Hydrolysis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This two-stage procedure describes the conversion of the aminonitrile to the final carboxylic acid.

Stage 1: Formation of 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

  • To the crude 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, add 70-90% sulfuric acid.

  • Stir the mixture at a temperature of 20-50°C for 50-90 hours.

  • After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution to a pH of 4-9 using concentrated ammonia water while maintaining the temperature between 0-10°C.

  • The resulting precipitate, 1-benzyl-4-(phenylamino)piperidine-4-carboxamide, is collected by filtration and washed with water.

Stage 2: Formation of this compound

  • Add the isolated 1-benzyl-4-(phenylamino)piperidine-4-carboxamide to concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 10-20 hours.

  • After cooling the reaction mixture to 0-30°C, allow it to stand for 24-54 hours to facilitate crystallization.

  • Collect the crystalline product by suction filtration, wash with water, and dry to obtain this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldReference
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrileC₁₉H₂₁N₃291.39~80-90%
This compoundC₁₉H₂₂N₂O₂310.40~77% (overall)[2]

Characterization Data

The structural identity and purity of the final product, this compound, can be confirmed by various analytical techniques.

PropertyData
CAS Number 85098-64-2
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.4 g/mol
IUPAC Name 4-anilino-1-benzylpiperidine-4-carboxylic acid
Appearance White crystalline solid
¹H NMR Spectral data would show characteristic peaks for the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring.
¹³C NMR The spectrum would display resonances for the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 4-position of the piperidine ring, and the various aromatic and aliphatic carbons.
Mass Spectrometry The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the decision-making process.

Experimental_Workflow cluster_strecker Step 1: Strecker Reaction cluster_hydrolysis Step 2: Hydrolysis A Combine 1-benzyl-4-piperidone, aniline, and acetic acid in an ice bath B Prepare aqueous KCN solution A->B C Slowly add KCN solution to the reaction mixture B->C D Stir at room temperature for 18-24h C->D E Treat aminonitrile with conc. H2SO4 (20-50°C, 50-90h) D->E Proceed to Hydrolysis F Quench with ice and neutralize with NH4OH to pH 4-9 E->F G Isolate amide intermediate F->G H Reflux amide with conc. HCl (10-20h) G->H I Cool and crystallize product H->I J Filter, wash, and dry the final product I->J

Figure 2: A detailed workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all laboratory safety protocols when handling the reagents mentioned, particularly potassium cyanide and concentrated acids.

References

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-anilino-1-benzylpiperidine-4-carboxylic acid

CAS Number: 85098-64-2

Molecular Formula: C₁₉H₂₂N₂O₂

Molecular Weight: 310.4 g/mol [1]

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, with the IUPAC name 4-anilino-1-benzylpiperidine-4-carboxylic acid, is a pivotal synthetic intermediate in the field of medicinal chemistry.[2] Its significance lies primarily in its role as a precursor for the synthesis of highly potent synthetic opioids, most notably fentanyl and its analogs such as carfentanil and remifentanil.[2][3] These compounds are powerful agonists of the μ-opioid receptor and are widely used in clinical settings for anesthesia and analgesia.[4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the biological context of this important chemical entity, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-anilino-1-benzylpiperidine-4-carboxylic acid is presented in the table below.

PropertyValueReference
Molecular Weight310.4 g/mol [1]
XLogP3-AA1.1[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count4[1]
Exact Mass310.168127949 Da[1]
Monoisotopic Mass310.168127949 Da[1]
Topological Polar Surface Area52.6 Ų[1]
Heavy Atom Count23[1]
Complexity379[1]

Synthesis

The synthesis of 4-anilino-1-benzylpiperidine-4-carboxylic acid is a multi-step process that typically begins with 1-benzyl-4-piperidone. A common synthetic route involves a Strecker reaction followed by hydrolysis.

Experimental Protocol: Multi-step Synthesis from 1-Benzyl-4-piperidone

This protocol describes a common method for the preparation of 4-anilino-1-benzylpiperidine-4-carboxylic acid.[5]

Step 1: Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

  • In a reaction vessel, 1-benzyl-4-piperidone is cooled to a temperature between 0 and 15°C.

  • A methanol solution containing hydrocyanic acid (10-20% by mass) is added under base catalysis.

  • The reaction mixture is then heated to reflux.

  • Aniline is added dropwise to the refluxing solution.

  • After the reaction is complete, the mixture is cooled to below 5°C.

  • Glacial acetic acid is added to induce crystallization.

  • The solid product, 1-benzyl-4-cyano-4-anilinopiperidine, is collected by filtration.

Step 2: Hydrolysis of the Nitrile to an Amide

  • The 1-benzyl-4-cyano-4-anilinopiperidine obtained in the previous step is added to a 70-90% sulfuric acid solution.

  • The mixture is stirred at a temperature of 20-50°C for 50-90 hours.

  • The reaction solution is then poured into a crushed ice solution.

  • The pH of the solution is adjusted to 4-9 using concentrated ammonia water at a temperature of 0-10°C to induce crystallization.

  • The resulting white powder, 1-benzyl-4-carbamoyl-4-anilinopiperidine, is collected by filtration and washed.

Step 3: Hydrolysis of the Amide to the Carboxylic Acid

  • The 1-benzyl-4-carbamoyl-4-anilinopiperidine is added to concentrated hydrochloric acid.

  • The mixture is heated to boiling and refluxed for 10-20 hours.

  • After the reaction is complete, the solution is cooled to 0-30°C and allowed to stand for 24-54 hours for crystallization.

  • The final product, 4-anilino-1-benzylpiperidine-4-carboxylic acid, is obtained by suction filtration, washing with water, and drying.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of 4-anilino-1-benzylpiperidine-4-carboxylic acid A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-anilinopiperidine A->B Strecker Reaction (HCN, Aniline) C 1-Benzyl-4-carbamoyl-4-anilinopiperidine B->C Nitrile Hydrolysis (H₂SO₄) D 4-anilino-1-benzylpiperidine-4-carboxylic acid C->D Amide Hydrolysis (HCl, reflux)

Caption: A simplified workflow for the synthesis of the target compound.

Biological Context and Significance

While direct biological activity data for 4-anilino-1-benzylpiperidine-4-carboxylic acid is not extensively reported in public literature, its profound importance is established through its role as a key precursor to a class of potent synthetic opioids that are agonists of the μ-opioid receptor.

Role as a Precursor to Fentanyl Analogs

This carboxylic acid is a critical building block for the synthesis of fentanyl and its highly potent analogs. For instance, it is an intermediate in the production of remifentanil, a potent and short-acting narcotic analgesic.[2] The general synthetic strategy involves the conversion of the carboxylic acid group to a methyl ester, followed by further chemical modifications to yield the final active pharmaceutical ingredient.

The μ-Opioid Receptor Signaling Pathway

The derivatives of 4-anilino-1-benzylpiperidine-4-carboxylic acid exert their potent analgesic effects by acting as agonists at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).[4][6]

Mechanism of Action:

  • Agonist Binding: Fentanyl or its analogs bind to the μ-opioid receptor on the neuronal cell membrane.

  • GPCR Activation: This binding induces a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (specifically of the Gαi/o type).[6]

  • G-protein Dissociation: The activated G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Downstream Effects:

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

    • The Gβγ dimer can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Neuronal Inhibition: The combined effect of reduced cAMP, neuronal hyperpolarization, and decreased calcium influx is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as substance P, GABA, and glutamate, which are involved in the transmission of pain signals.

mu_opioid_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gαi/o-GDP-Gβγ (Inactive) MOR->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR Binds to G_protein_active->AC Inhibits IonChannels ↑ K+ Efflux ↓ Ca2+ Influx G_protein_active->IonChannels Modulates PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release PKA->Neurotransmitter IonChannels->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

References

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the synthesis of potent analgesics. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in pharmaceutical development.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C19H22N2O2.[1] Its structure, featuring a piperidine core with benzyl and phenylamino substituents, makes it a valuable building block in medicinal chemistry.

PropertyValueSource
Molecular Weight 310.4 g/mol [1]
Molecular Formula C19H22N2O2[1]
IUPAC Name 4-anilino-1-benzylpiperidine-4-carboxylic acid[1]
CAS Number 85098-64-2[1][2]
Canonical SMILES C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3[2]

A dihydrochloride form of this compound also exists, with a molecular weight of 383.313 g/mol .[3][4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of several fentanyl analogs.[5][6] The following is a generalized protocol based on established chemical literature.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Acetone cyanohydrin

  • Sulfuric acid

  • Sodium hydroxide

  • Toluene

  • Ethanol

Procedure:

  • Formation of the α-aminonitrile: 1-Benzyl-4-piperidone is reacted with aniline and acetone cyanohydrin in a suitable solvent, such as toluene. This reaction forms the intermediate 1-benzyl-4-phenylamino-4-cyanopiperidine.

  • Hydrolysis of the nitrile: The α-aminonitrile is then subjected to acidic hydrolysis, typically using a strong acid like sulfuric acid. This step converts the cyano group into a carboxylic acid group.

  • Neutralization and precipitation: The reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the desired product, this compound.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity final product.

This synthetic route is a common approach for preparing 4-amino-4-carboxypiperidine derivatives, which are valuable intermediates in drug discovery.[7]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a streamlined workflow, from starting materials to the final, purified compound.

G A Starting Materials (1-Benzyl-4-piperidone, Aniline, Acetone Cyanohydrin) B Reaction: Formation of α-aminonitrile A->B C Intermediate (1-benzyl-4-phenylamino-4-cyanopiperidine) B->C D Hydrolysis (Sulfuric Acid) C->D E Neutralization & Precipitation (Sodium Hydroxide) D->E F Crude Product E->F G Purification (Recrystallization) F->G H Final Product (this compound) G->H

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway in Drug Action

As a precursor to potent opioid analgesics like Remifentanil, this compound plays a critical role in the development of drugs that target the central nervous system. The final products derived from this intermediate typically act on opioid receptors to produce their analgesic effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-gated Ca2+ channels A->B C Ca2+ influx B->C D Neurotransmitter Release (e.g., Glutamate, Substance P) C->D E Opioid Receptor (GPCR) F Inhibition of Adenylyl Cyclase E->F G Activation of K+ channels E->G I Reduced Neuronal Excitability F->I H Hyperpolarization G->H H->I J Analgesia I->J Opioid Opioid Analgesic (derived from intermediate) Opioid->E

Caption: Opioid receptor signaling pathway leading to analgesia.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The data and protocols presented herein are intended to facilitate further investigation and application of this compound in the pharmaceutical sciences.

References

An In-depth Technical Guide to 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid (CAS Number: 85098-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards associated with 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid (CAS No. 85098-64-2). This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity

The compound identified by CAS number 85098-64-2 is a piperidine derivative.[1] Its core structure consists of a piperidine ring substituted with a phenylamino and a benzyl group, in addition to a carboxylic acid moiety.

Table 1: Chemical Identification

IdentifierValue
CAS Number 85098-64-2
IUPAC Name 4-anilino-1-benzylpiperidine-4-carboxylic acid
Molecular Formula C₁₉H₂₂N₂O₂
Synonyms 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid, 4-Anilino-1-benzylpiperidine-4-carboxylic acid, NSC 73748

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis for critical applications.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 310.39 g/mol [2]
Appearance Reported as a solid, grey solid, or pale yellow powder.
Melting Point 243-245 °C[2]
Boiling Point 403.1 ± 45.0 °C (Predicted)[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.
pKa (Acid Dissociation Constant) 7.46 ± 0.20 (Predicted)[1]

Hazard Identification and Safety

Understanding the hazards associated with a chemical is paramount for safe handling and use in a laboratory setting. This compound presents several hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Pictograms:

alt text

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Ensure adequate ventilation to minimize dust and aerosol formation.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocols

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_physchem Physicochemical Analysis cluster_safety Safety & Toxicity synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir hplc HPLC Analysis purification->hplc lcms LC-MS Analysis purification->lcms mp Melting Point Determination purification->mp solubility Solubility Studies purification->solubility pka pKa Determination purification->pka in_vitro In Vitro Toxicity Assays purification->in_vitro in_vivo In Vivo Toxicity Studies (if required) in_vitro->in_vivo

A general experimental workflow for the characterization of a chemical compound.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action for 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid. Further research is required to elucidate its biological activity and potential therapeutic applications.

logical_relationship substance CAS 85098-64-2 (4-(Phenylamino)-1-(phenylmethyl) -4-piperidinecarboxylic acid) biological_target Biological Target(s) (Unknown) substance->biological_target Interaction signaling_pathway Signaling Pathway(s) (Unknown) biological_target->signaling_pathway Modulation cellular_response Cellular Response (To be determined) signaling_pathway->cellular_response pharmacological_effect Pharmacological Effect (To be determined) cellular_response->pharmacological_effect

A diagram illustrating the current knowledge gap in the biological activity of CAS 85098-64-2.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by qualified personnel in accordance with established safety protocols and regulations. The physicochemical properties listed as "predicted" should be experimentally verified for any critical applications.

References

An In-Depth Technical Guide to the Strecker Synthesis of 4-Aminopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Strecker synthesis for preparing 4-aminopiperidine-4-carboxylic acid derivatives. These compounds are valuable building blocks in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents. This document details the underlying reaction mechanism, provides adaptable experimental protocols, and presents quantitative data for the synthesis of related compounds.

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multi-component reaction for the synthesis of α-amino acids.[1] The reaction typically involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2] For the synthesis of α,α-disubstituted amino acids, such as 4-aminopiperidine-4-carboxylic acid, a ketone is used as the starting material.[3]

The 4-aminopiperidine-4-carboxylic acid scaffold is a key structural motif in a variety of biologically active molecules and is of significant interest in drug discovery.[4] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Reaction Mechanism

The Strecker synthesis of 4-aminopiperidine-4-carboxylic acid from a protected 4-piperidone derivative proceeds in two main stages:

Stage 1: Formation of the α-Aminonitrile

  • Imine Formation: The reaction is initiated by the reaction of the ketone (an N-protected 4-piperidone) with ammonia to form an imine intermediate. This step is often catalyzed by a weak acid.[3]

  • Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), then attacks the electrophilic carbon of the imine, forming a stable α-aminonitrile.[1]

Stage 2: Hydrolysis of the α-Aminonitrile

The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid. This is typically achieved by heating in the presence of a strong acid or base.[2]

Below is a diagram illustrating the general mechanism of the Strecker synthesis starting from a ketone.

Strecker_Mechanism Ketone N-Protected 4-Piperidone Imine Iminium Ion Ketone->Imine + NH3 - H2O Ammonia NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide CN- AminoAcid 4-Aminopiperidine- 4-carboxylic Acid Aminonitrile->AminoAcid Hydrolysis (H3O+) H3O H3O+ / H2O

Caption: General reaction mechanism of the Strecker synthesis for 4-aminopiperidine-4-carboxylic acid.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related compounds and can be modified for specific 4-aminopiperidine-4-carboxylic acid derivatives.

Synthesis of N-Boc-4-piperidone (Starting Material)

A common starting material for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives is N-Boc-4-piperidone. Its synthesis from 4-piperidone hydrochloride is a necessary preliminary step.

Protocol:

  • To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., a mixture of water and dioxane), add a base such as sodium hydroxide to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-piperidone.

  • The product can be purified by column chromatography on silica gel if necessary.

Strecker Synthesis: Formation of 1-Boc-4-amino-4-cyanopiperidine

This protocol describes the one-pot synthesis of the α-aminonitrile intermediate from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Methanol or Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve N-Boc-4-piperidone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of ammonium chloride in aqueous ammonia to the flask.

  • Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for imine formation.

  • In a separate flask, prepare a solution of potassium cyanide in water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the potassium cyanide solution to the reaction mixture.

  • Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours). Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-Boc-4-amino-4-cyanopiperidine can be purified by column chromatography or recrystallization.

Hydrolysis of 1-Boc-4-amino-4-cyanopiperidine to 1-Boc-4-aminopiperidine-4-carboxylic Acid

This protocol outlines the hydrolysis of the α-aminonitrile to the final amino acid product.

Materials:

  • 1-Boc-4-amino-4-cyanopiperidine

  • Concentrated hydrochloric acid (HCl) or a solution of sodium hydroxide (NaOH)

  • Water

Acid Hydrolysis Procedure:

  • Suspend the 1-Boc-4-amino-4-cyanopiperidine in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Base Hydrolysis Procedure:

  • Suspend the 1-Boc-4-amino-4-cyanopiperidine in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours.

  • After completion, cool the reaction mixture.

  • Acidify the solution with a strong acid (e.g., HCl) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

The following table summarizes yields for Strecker-type reactions and related syntheses of 4-aminopiperidine derivatives reported in the literature. It is important to note that reaction conditions can significantly impact yields.

Starting MaterialAmine/Ammonia SourceCyanide SourceProductYield (%)Reference
1-(2-phenylethyl)-4-piperidoneAnilineKCN4-Anilido-4-cyano-1-(2-phenylethyl)piperidineLow (not specified)[5]
4-Piperidone monohydrate hydrochlorideAmmonium carbonateKCNPiperidine-4-spiro-5'-hydantoin64-68Organic Syntheses Procedure
N-Boc-4-piperidoneAnilineSodium triacetoxyborohydride (reductive amination)tert-Butyl 4-(phenylamino)piperidine-1-carboxylateNot specifiedFentanyl Synthesis Using N-BOC-4-Piperidinone
1-Benzyl-4-piperidoneVarious primary aminesSodium triacetoxyborohydride (reductive amination)N-substituted-1-benzylpiperidin-4-amine71-78[6]

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and potential application of 4-aminopiperidine-4-carboxylic acid derivatives in drug discovery is depicted below.

Workflow cluster_synthesis Synthesis cluster_drug_discovery Drug Discovery Start N-Protected 4-Piperidone Strecker Strecker Reaction (NH3, CN-) Start->Strecker Hydrolysis Hydrolysis Strecker->Hydrolysis Product 4-Aminopiperidine- 4-carboxylic Acid Derivative Hydrolysis->Product Derivatization Further Derivatization Product->Derivatization Screening Biological Screening Derivatization->Screening LeadOpt Lead Optimization Screening->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: A simplified workflow from synthesis to potential drug candidate.

Derivatives of 4-aminopiperidine-4-carboxylic acid have been investigated as modulators of various biological targets. For example, they can be incorporated into peptides or used as scaffolds to target G-protein coupled receptors (GPCRs) or ion channels. The specific signaling pathway will depend on the therapeutic target being pursued.

Conclusion

The Strecker synthesis provides a reliable and versatile method for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. By carefully selecting the N-protecting group on the starting 4-piperidone and optimizing the reaction conditions for both the aminonitrile formation and subsequent hydrolysis, researchers can efficiently access a wide range of these valuable building blocks for drug discovery and development. The protocols and data presented in this guide serve as a foundation for the practical application of this important synthetic transformation.

References

A Technical Guide to the Key Intermediates in Remifentanil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic pathways to remifentanil, a potent, short-acting synthetic opioid. The synthesis of this complex molecule relies on the careful construction of key chemical intermediates. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols for the formation of crucial intermediates, and quantitative data to inform process development and optimization.

Core Synthetic Strategies and Key Intermediates

The synthesis of remifentanil typically originates from piperidine-based starting materials. Two major strategies are prominently described in the literature: one beginning with a protected piperidone and proceeding through a series of functional group transformations, and another employing a Strecker-type reaction to introduce the α-amino nitrile functionality. A third, more recent approach utilizes an unprotected piperidine derivative, offering a potentially more streamlined process.

The pivotal intermediates in these syntheses include:

  • 1-Benzyl-4-piperidone: A common starting material that allows for the initial construction of the core piperidine ring structure.

  • Methyl 3-(4-oxopiperidin-1-yl)propanoate: An early-stage intermediate where the propanoate side chain has been introduced.

  • α-Amino Nitrile Intermediates: Formed via Strecker-type reactions, these are crucial for establishing the 4-anilino-4-carboxypiperidine core. An example is 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile.[1]

  • Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate: The immediate precursor to remifentanil, lacking only the N-alkylation with the methyl propionate group.

  • 4-(Phenylamino)-4-piperidinecarboxylic acid derivatives: Key intermediates in routes that build the molecule in a different order.

The choice of synthetic route often depends on factors such as starting material availability, scalability, and desired purity profile of the final active pharmaceutical ingredient (API).

Synthetic Pathways and Logical Flow

The following diagrams illustrate the logical progression of the key synthetic routes to remifentanil.

Remifentanil_Synthesis_Route_1 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Intermediate_1 1-Benzyl-4-(phenylamino) piperidine-4-carbonitrile 1-Benzyl-4-piperidone->Intermediate_1 Aniline, KCN, Acetic Acid Intermediate_2 Methyl 1-benzyl-4-(phenylamino) piperidine-4-carboxylate Intermediate_1->Intermediate_2 Methanolic HCl Intermediate_3 Methyl 1-benzyl-4-(N-phenyl propanamido)piperidine-4-carboxylate Intermediate_2->Intermediate_3 Propionyl Chloride Intermediate_4 Methyl 4-(N-phenylpropanamido) piperidine-4-carboxylate Intermediate_3->Intermediate_4 Hydrogenolysis Remifentanil Remifentanil Intermediate_4->Remifentanil Michael Addition (Methyl Acrylate)

Caption: Synthetic Route from 1-Benzyl-4-piperidone.

Remifentanil_Synthesis_Route_2 4-Piperidone\nMonohydrate HCl 4-Piperidone Monohydrate HCl Intermediate_A Methyl 3-(4-oxopiperidin-1-yl) propanoate 4-Piperidone\nMonohydrate HCl->Intermediate_A Methyl Acrylate, K2CO3 Intermediate_B Methyl 3-(4-cyano-4-(phenylamino) piperidin-1-yl)propanoate Intermediate_A->Intermediate_B Strecker Reaction (Aniline, NaCN) Intermediate_C Methyl 3-(4-cyano-4-(N-phenyl propanamido)piperidin-1-yl)propanoate Intermediate_B->Intermediate_C Acylation (Propionyl Chloride) Remifentanil Remifentanil Intermediate_C->Remifentanil Methanolysis (Methanolic HCl)

Caption: Synthesis via N-alkylation prior to core formation.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of remifentanil intermediates.

Starting MaterialProductReagentsReaction TimeTemperatureYield (%)Reference
1-Benzyl-4-piperidone1-Benzyl-4-(phenylamino)piperidine-4-carbonitrileAniline, KCN, Acetic Acid4 hReflux~90%[2]
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrileMethyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylateMethanolic HCl18 hRoom Temp.40-45% (3 steps)[2][3]
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylateMethyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylatePropionyl Chloride3 hReflux70-80%[2][3]
Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylateMethyl 4-(N-phenylpropanamido)piperidine-4-carboxylateH₂, Pd/C--Quantitative[2]
Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylateRemifentanilMethyl Acrylate16 h70 °C-[2]
4-Piperidone Hydrate HClMethyl 3-(4-oxopiperidin-1-yl)propanoateMethyl Acrylate, K₂CO₃4 hRoom Temp.88%[4]
Methyl 3-(4-oxopiperidin-1-yl)propanoateMethyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoateAniline, NaCN--45%[4]
Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoateMethyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoatePropionyl Chloride--99% (crude)[4]
Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoateRemifentanil HydrochlorideMethanolic HCl24 hRoom Temp.62%[5]

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of key remifentanil intermediates.

Protocol 1: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This protocol follows the initial step of a common synthetic route starting from 1-benzyl-4-piperidone.[2]

  • Materials:

    • 1-Benzyl-4-piperidone (0.132 mol)

    • Potassium cyanide (0.180 mol)

    • Aniline (0.180 mol)

    • Isopropanol (180 mL)

    • Acetic acid (25 mL)

    • Concentrated ammonium hydroxide

    • Chloroform

    • Brine

  • Procedure:

    • In a suitable reaction vessel, cool a mixture of 1-benzyl-4-piperidone, potassium cyanide, and aniline in isopropanol in an ice bath.

    • Add acetic acid dropwise to the mixture.

    • Heat the solution at reflux for 4 hours.

    • Allow the mixture to cool to room temperature and pour it over a mixture of ice and concentrated ammonium hydroxide.

    • Extract the aqueous solution three times with chloroform.

    • Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate

This procedure outlines the acylation of the anilino-ester intermediate.[2][3]

  • Materials:

    • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (25 mmol)

    • Dichloroethane (50 mL)

    • Propionyl chloride (75 mmol)

    • Triethylamine (25 mmol)

    • 25% Potassium carbonate solution

  • Procedure:

    • To a flask equipped with a reflux condenser, add the anilino-ester and dichloroethane.

    • Add propionyl chloride to the solution.

    • Heat the mixture to reflux and stir for 3 hours.

    • Gradually add triethylamine and continue refluxing for an additional hour.

    • Pour the reaction mixture into a 25% potassium carbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry, filter, and concentrate to obtain the product.

Protocol 3: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate

This protocol describes the initial N-alkylation of 4-piperidone.[4]

  • Materials:

    • 4-Piperidone hydrate hydrochloride (0.81 mol)

    • Methyl acrylate (1.07 mol)

    • Methanol (800 mL)

    • Potassium carbonate (1.22 mol)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a suspension of 4-piperidone hydrate hydrochloride and methyl acrylate in methanol, add potassium carbonate at room temperature.

    • Stir the suspension at room temperature for 4 hours.

    • Filter the suspension and concentrate the filtrate to a residue.

    • Dissolve the residue in water and extract with ethyl acetate.

    • Separate the layers and extract the aqueous layer again with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the product as an oil that solidifies on standing.

Protocol 4: Final Step - Synthesis of Remifentanil via Michael Addition

This procedure details the final N-alkylation to form remifentanil.[2]

  • Materials:

    • Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate (free amine)

    • Acetonitrile

    • Methyl acrylate

  • Procedure:

    • Dissolve the free amine of Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate in acetonitrile.

    • Add methyl acrylate to the solution.

    • Heat the solution under a nitrogen atmosphere in a 70 °C oil bath for 16 hours.

    • Remove the volatiles under reduced pressure to yield crude remifentanil.

    • The product can be further purified by flash chromatography.

Conclusion

The synthesis of remifentanil is a multi-step process that relies on the precise formation of key intermediates. The routes described herein, starting from either protected or unprotected piperidone derivatives, offer viable pathways to this important analgesic. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the optimization and scaling of remifentanil synthesis. Careful control of reaction conditions and purification of intermediates are paramount to achieving a high-purity final product.

References

The Multifaceted Biological Activities of Substituted Piperidine-4-Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its derivatives, substituted piperidine-4-carboxylic acids have emerged as a particularly versatile class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, pharmacological actions, and structure-activity relationships of these compounds, with a focus on their antimicrobial, central nervous system (CNS), and metabolic effects.

Data Presentation: A Comparative Overview of Biological Activities

The biological activities of substituted piperidine-4-carboxylic acids are diverse, with modifications to the piperidine ring and the carboxylic acid moiety leading to significant changes in potency and selectivity. The following tables summarize key quantitative data from various studies, providing a comparative landscape of their therapeutic potential.

Table 1: Antimicrobial and Anti-mycobacterial Activity

Compound ID/DescriptionTarget OrganismAssayActivity (MIC/IC50)Reference
Piperidine-4-carboxamides (general) Mycobacterium abscessusWhole-cell growth inhibition-[1]
MMV688844 (844)Mycobacterium abscessusWhole-cell growth inhibitionMIC: 12.5 µM[1]
844-TFMMycobacterium abscessusWhole-cell growth inhibitionMIC: 1.5 µM[1]
844-TFMM. abscessus DNA gyraseSupercoiling inhibitionIC50: 1.5 µM[1]
5lMycobacterium abscessusWhole-cell growth inhibitionMIC: 0.6 µM[1]
5rMycobacterium abscessusWhole-cell growth inhibitionMIC: 0.4 µM[1]
2,6-diaryl-3-methyl-4-piperidones (general)Staphylococcus aureus, E. coli, Bacillus subtilisDisc diffusionGood activity[2]
Benzoyl and sulphonyl derivatives of Piperidine-4-carboxamideGram-positive and Gram-negative bacteriaDisc diffusion-[3]

Table 2: GABA Uptake Inhibition

Compound ID/DescriptionTargetAssayActivity (pIC50/IC50)Reference
NNC-711human GAT-1GABA uptakeIC50: 0.04 µM
Tiagabinehuman GAT-1GABA uptakeIC50: 0.07 µM
2RS,4RS-39cmGAT4GABA uptakepIC50: 5.36[4][5]
50amGAT2GABA uptakepIC50: 5.43[4][5]
56amGAT4GABA uptakepIC50: 5.04[4][5]
(S)-SNAP-5114mGAT4GABA uptake-[4][5]
(3RS,4RS)-4-hydroxypiperidine-3-carboxylic acidNeuronal GABA uptakeIn vitro uptakeWeak inhibitor[6]
(3RS,5SR)-5-acetamidopiperidine-3-carboxylic acidNeuronal GABA uptakeIn vitro uptakeWeak inhibitor[6]

Table 3: NMDA Receptor Antagonism

Compound ID/DescriptionTargetAssayActivity (IC50/Ki)Reference
LY233053 (15)NMDA Receptor[3H]CGS-19755 bindingIC50: 107 ± 7 nM[7]
LY233053 (15)NMDA-induced responseCortical-wedge preparationIC50: 4.2 ± 0.4 µM[7]
(-)-1 (LY235723)NMDA Receptor[3H]CGS 19755 bindingIC50: 67 ± 6 nM[8]
(-)-1 (LY235723)NMDA-induced responseCortical slice preparationIC50: 1.9 ± 0.24 µM[8]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid (1)NMDA ReceptorBinding affinityKi: 74 nM[9]
Ketone of compound 1 (2)NMDA ReceptorBinding affinityKi: 64 nM[9]

Table 4: DNA Gyrase Inhibition

Compound ID/DescriptionTarget EnzymeAssayActivity (IC50)Reference
844-TFMM. abscessus DNA gyraseSupercoiling inhibition1.5 µM[1]
5nM. abscessus DNA gyraseSupercoiling inhibition3.12 µM[1]
5mM. abscessus DNA gyraseSupercoiling inhibition6 µM[1]
8aE. coli DNA gyrase ASupercoiling inhibition-[10]
8dE. coli DNA gyrase ASupercoiling inhibition-[10]
4fE. coli gyrase ASupercoiling inhibition5.53 µg/mL[11]
6aE. coli gyrase ASupercoiling inhibition14.05 µg/mL[11]
Piperidine-4-carboxamides (P4Cs)M. abscessus DNA gyraseSupercoiling inhibitionIC50 of 844-TFM: 1.9 µM[12]

Table 5: PPARα/γ Agonist Activity

Compound ID/DescriptionTargetAssayActivity (EC50)Reference
(S)-10PPARαTransactivation17 nM[13]
(S)-10PPARδTransactivation23 nM[13]
Compound 12PPARγCoactivator recruitment1.96 nM[14]
Compound 15PPARγCoactivator recruitment32.3 nM[14]

Table 6: Monoamine Reuptake Inhibition

Compound ID/DescriptionTargetAssayActivity (IC50)Reference
4-benzylpiperidine carboxamides (general)SERT, NET, DATReuptake inhibitionVarying degrees of inhibition[15]
8fDATReuptake inhibition-[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific laboratory conditions and the properties of the test compounds.

Antimicrobial Susceptibility Testing

2.1.1. Kirby-Bauer Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Materials: Mueller-Hinton agar (MHA) plates, sterile paper discs (6 mm), bacterial culture, sterile swabs, incubator, calipers.

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

    • Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.

    • Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

2.1.2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial culture, serial dilutions of the test compound, incubator, plate reader (optional).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Receptor and Transporter Binding Assays

2.2.1. GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA by GABA transporters (GATs).

  • Materials: Cells expressing the GAT of interest (e.g., HEK293 cells), [³H]GABA, scintillation fluid, test compounds, appropriate buffers, filtration apparatus.

  • Procedure:

    • Incubate the cells with various concentrations of the test compound.

    • Add a fixed concentration of [³H]GABA and incubate to allow for uptake.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the amount of radioactivity retained by the cells using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

2.2.2. NMDA Receptor Binding Assay

This assay determines the affinity of a compound for the NMDA receptor.

  • Materials: Rat brain membranes, radiolabeled NMDA receptor antagonist (e.g., [³H]CGS-19755), test compounds, appropriate buffers, filtration apparatus.

  • Procedure:

    • Incubate the brain membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

    • Determine the IC50 value of the test compound, which can then be converted to a Ki value.

2.2.3. Monoamine Reuptake Inhibition Assay

This assay is used to assess the inhibitory activity of compounds on serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Materials: Cells expressing the respective transporters, radiolabeled monoamines (e.g., [³H]serotonin, [³H]norepinephrine, [³H]dopamine), test compounds, appropriate buffers, filtration apparatus.

  • Procedure:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled monoamine.

    • After a defined incubation period, terminate the uptake by filtration and washing.

    • Quantify the radioactivity in the cells.

    • Calculate the IC50 values for the inhibition of each transporter.

Enzyme Inhibition Assays

2.3.1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, test compounds, agarose gel electrophoresis equipment.

  • Procedure:

    • Incubate the relaxed plasmid DNA with DNA gyrase and ATP in the presence of varying concentrations of the test compound.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

    • Quantify the band intensities to determine the IC50 value.

Gene Expression Assays

2.4.1. PPARα/γ Agonist Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate PPARα or PPARγ.

  • Materials: Mammalian cells (e.g., HEK293), expression vectors for the PPAR ligand-binding domain fused to a DNA-binding domain, a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter, transfection reagents, test compounds, luminometer.

  • Procedure:

    • Co-transfect the cells with the expression and reporter plasmids.

    • Treat the transfected cells with various concentrations of the test compound.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • An increase in luciferase activity indicates activation of the PPAR.

    • Determine the EC50 value for the compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of substituted piperidine-4-carboxylic acids.

Signaling Pathway Diagrams

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT Synaptic Vesicle Synaptic Vesicle vGAT->Synaptic Vesicle GAT1_pre GAT1 Synaptic_Cleft Synaptic Cleft Synaptic Vesicle->Synaptic_Cleft Release Synaptic_Cleft->GAT1_pre Reuptake GABA_A_R GABA_A Receptor Synaptic_Cleft->GABA_A_R GABA_B_R GABA_B Receptor Synaptic_Cleft->GABA_B_R GAT_glia GAT Synaptic_Cleft->GAT_glia Uptake Ion_Channel Cl- Channel GABA_A_R->Ion_Channel Opens G_Protein G-protein GABA_B_R->G_Protein Activates Effector Effector Proteins G_Protein->Effector

Caption: GABAergic synapse signaling pathway.

DNA_Gyrase_Inhibition cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by Piperidine-4-Carboxamides Relaxed_DNA Relaxed DNA Gyrase_DNA_complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_DNA_complex ATP_binding ATP Binding Gyrase_DNA_complex->ATP_binding DNA_cleavage G-segment Cleavage ATP_binding->DNA_cleavage Strand_passage T-segment Passage DNA_cleavage->Strand_passage Ligation G-segment Ligation Strand_passage->Ligation Supercoiled_DNA Supercoiled DNA Ligation->Supercoiled_DNA Inhibitor Piperidine-4-Carboxamide (e.g., 844-TFM) Inhibitor->DNA_cleavage Stabilizes Cleavage Complex

Caption: DNA gyrase inhibition mechanism.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Piperidine-4-carboxylic Acid Agonist PPAR PPARα/γ Ligand->PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Target_Gene Target Gene PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects Protein->Metabolic_Effects

Caption: PPAR signaling pathway.

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, NET, DAT) Inhibitor Piperidine-4-carboxylic Acid Derivative Inhibitor->Transporter Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding

Caption: Monoamine reuptake inhibition.

Experimental Workflow Diagrams

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution MIC workflow.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes or Whole Cells start->prep_membranes incubation Incubate with Radioligand and Test Compound prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki) counting->analysis end End analysis->end

Caption: Receptor binding assay workflow.

Conclusion

Substituted piperidine-4-carboxylic acids represent a privileged scaffold in drug discovery, offering a remarkable degree of chemical diversity and a broad range of biological activities. The data and protocols presented in this guide highlight their potential as antimicrobial agents, modulators of CNS targets, and regulators of metabolic pathways. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The provided experimental methodologies and workflow diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of new piperidine-4-carboxylic acid derivatives.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₂--INVALID-LINK--[1]
Molecular Weight 310.4 g/mol --INVALID-LINK--[1]
CAS Number 85098-64-2--INVALID-LINK--[2]
IUPAC Name 4-anilino-1-benzylpiperidine-4-carboxylic acid--INVALID-LINK--[1]

Spectroscopic Data

A complete, experimentally verified spectroscopic dataset for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is not publicly available. The following sections present predicted data for the target molecule and experimental data for closely related compounds to serve as a reference.

Mass Spectrometry (MS)

Predicted Data for this compound

The mass spectrum of the title compound is expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted m/z values for various adducts are listed below.

AdductPredicted m/z
[M+H]⁺ 311.1754
[M+Na]⁺ 333.1573
[M-H]⁻ 309.1608

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

The methyl ester of the title compound is a close structural analog. While the full spectrum is proprietary, its availability in spectral databases has been noted.[3] The key difference in the ¹H NMR spectrum would be the presence of a singlet around 3.7 ppm for the methyl ester protons, and the absence of the carboxylic acid proton signal. In the ¹³C NMR spectrum, the carbonyl carbon of the ester would appear around 170-175 ppm, and the methoxy carbon would be observed around 50-55 ppm.

Reference Data: 1-Benzyl-4-piperidone (Starting Material)

The ¹H NMR spectrum of the common starting material, 1-benzyl-4-piperidone, is available and provides reference chemical shifts for the benzyl and piperidine protons.

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H 7.2-7.4m
Benzyl-CH₂ 3.6s
Piperidine-H (axial) 2.8t
Piperidine-H (equatorial) 2.5t

Note: 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet. Data is representative and may vary based on solvent and instrument.[4]

Infrared (IR) Spectroscopy

Expected Absorptions for this compound

Based on its functional groups, the IR spectrum of the title compound is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300Broad
N-H (Amine) 3300-3500Medium
C=O (Carboxylic Acid) 1700-1725Strong
C-N Stretch 1250-1350Medium
Aromatic C-H Stretch 3000-3100Medium
Aromatic C=C Bending 1450-1600Medium

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process starting from 1-benzyl-4-piperidone. The following is a representative synthetic route.[5]

Step 1: Formation of the α-aminonitrile

  • To a solution of 1-benzyl-4-piperidone in a suitable solvent such as acetic acid, add aniline.

  • Stir the mixture at room temperature to form the corresponding imine.

  • Add a solution of potassium cyanide or sodium cyanide in water dropwise to the reaction mixture.

  • Continue stirring for several hours until the reaction is complete, monitoring by TLC.

  • Extract the product with an organic solvent and purify to obtain 1-benzyl-4-cyano-4-(phenylamino)piperidine.

Step 2: Hydrolysis of the nitrile to the carboxylic acid

  • Suspend the α-aminonitrile in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonia) to a pH of 5-7 to precipitate the product.[5]

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Assign the signals in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Determine the m/z of the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization process.

Synthesis_Workflow Start 1-Benzyl-4-piperidone + Aniline Step1 Strecker Reaction (Addition of KCN/NaCN) Start->Step1 Intermediate 1-Benzyl-4-cyano-4- (phenylamino)piperidine Step1->Intermediate Step2 Acid Hydrolysis Intermediate->Step2 Product 1-Benzyl-4-(phenylamino) piperidine-4-carboxylic acid Step2->Product Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR Structure Structural Elucidation & Confirmation MS->Structure NMR->Structure IR->Structure

References

Methodological & Application

Application Note: HPLC Analysis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method utilizes a reverse-phase C18 column to achieve efficient separation and quantification of the analyte. This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a synthetic intermediate with applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a comprehensive HPLC method, including system parameters, sample preparation, and data analysis guidelines.

Experimental Protocol

A reverse-phase HPLC method was developed for the analysis of this compound.[1][2] The method employs a C18 stationary phase and a mobile phase consisting of acetonitrile and water with an acidic modifier to ensure good peak shape and retention.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Newcrom R1 C18 column (or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterValue
Column Newcrom R1 C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

  • Prepare working standard solutions of desired concentrations by serial dilution of the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability:

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase (ACN:H2O:H3PO4) D HPLC System Setup A->D B Standard Solution E System Suitability Test B->E C Sample Solution F Sample Injection C->F E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I Logical_Relationship Start Start MethodDev Method Development (Column, Mobile Phase) Start->MethodDev SysPrep System Preparation (Equilibration) MethodDev->SysPrep SamplePrep Sample & Standard Preparation MethodDev->SamplePrep SysSuit System Suitability (SST) SysPrep->SysSuit SamplePrep->SysSuit SysSuit->SysPrep If SST Fails Analysis Sample Analysis SysSuit->Analysis If SST Passes DataProc Data Processing & Analysis Analysis->DataProc Results Results & Report DataProc->Results End End Results->End

References

Use of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid in fentanyl analog synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing detailed application notes and protocols for the synthesis of fentanyl analogs using specific chemical precursors is a direct violation of my safety policies. My purpose is to be helpful and harmless, and generating content that facilitates the production of dangerous, high-potency narcotics like fentanyl would contribute to significant harm.

The opioid crisis, largely driven by the illicit manufacturing and distribution of fentanyl and its analogs, is a severe public health emergency. Providing instructions for the synthesis of these substances would be irresponsible and dangerous.

For information on the public health impact of fentanyl, safety protocols for handling potent opioids, or resources for substance abuse and addiction, please consult public health organizations such as the World Health Organization (WHO), the Centers for Disease Control and Prevention (CDC), or the National Institute on Drug Abuse (NIDA).

Protocol for the synthesis of fentanyl from 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing a protocol for the synthesis of fentanyl would violate my safety policies. The creation and dissemination of information regarding the synthesis of dangerous and controlled substances like fentanyl is harmful and can have serious negative consequences.

Fentanyl is a potent synthetic opioid that is subject to strict legal and ethical regulations due to its high potential for abuse and overdose. Providing instructions for its synthesis would be irresponsible and could contribute to illegal activities and public health crises.

My safety guidelines strictly prohibit me from generating content that facilitates the production of harmful chemical agents, including high-potency narcotics. Therefore, I cannot provide the detailed application notes, protocols, data presentation, or visualizations you have requested.

If you are a researcher, scientist, or drug development professional working in a legitimate and authorized capacity, please consult appropriate, sanctioned scientific literature and institutional resources for your work. All research involving controlled substances must be conducted in compliance with all applicable laws, regulations, and institutional oversight.

Application Notes and Protocols for the Analytical Quantification of Piperidine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous structural motif in a vast range of pharmaceutical compounds and natural alkaloids.[1][2] Its presence is fundamental to the therapeutic activity of drugs targeting diverse conditions. Consequently, the precise and reliable quantification of piperidine and its precursors is of paramount importance throughout the drug development lifecycle, from synthesis and formulation to quality control and impurity profiling.[2] Regulatory bodies often require stringent control of impurities, some of which can be piperidine-based precursors or their byproducts.[3]

These application notes provide detailed protocols and comparative data for the principal analytical techniques employed for the quantification of piperidine and its derivatives. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with UV detection (often requiring derivatization), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Application Note

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted, robust, and cost-effective technique for quantifying piperidine-containing compounds.[1] The primary challenge with analyzing simple piperidine is its lack of a UV-absorbing chromophore.[1][4] To overcome this, a pre-column derivatization step is employed to attach a UV-active molecule to the piperidine ring, rendering it detectable by a standard UV detector.[1][4][5] Common derivatizing agents include 4-toluenesulfonyl chloride (tosyl chloride) and benzoyl chloride.[1][4][5] This method is highly suitable for routine quality control analysis of bulk drug substances and intermediates.[5]

Experimental Protocol: Pre-column Derivatization with 4-Toluenesulfonyl Chloride

This protocol is based on a validated method for the determination of piperidine in bulk drug substances.[5]

1. Materials and Reagents:

  • Piperidine reference standard

  • 4-Toluenesulfonyl chloride (derivatizing agent)[1][5]

  • Acetonitrile (HPLC grade)[5]

  • Water (ultrapure)[5]

  • Phosphoric acid[5]

  • Sodium bicarbonate

  • Sample containing piperidine

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the piperidine reference standard in a suitable solvent to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range for piperidine is 0.44-53.33 μg/mL.[5]

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a sodium bicarbonate solution to create a basic medium.

    • Add a solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature.

    • After the reaction is complete, the solution is ready for HPLC analysis.

3. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.[5]

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of water with 0.1% phosphoric acid (A) and acetonitrile (B) (e.g., 32:68 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 228 nm.[6]

  • Injection Volume: 10 µL.[7]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized piperidine against the concentration of the calibration standards.

  • Determine the concentration of piperidine in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary: HPLC-UV Method
ParameterValueReference(s)
Linearity Range0.44 - 53.33 µg/mL[5]
Correlation Coefficient (r²)0.9996[5]
Limit of Detection (LOD)0.15 µg/mL[5]
Limit of Quantification (LOQ)0.44 µg/mL[5]
Accuracy (% Recovery)101.82%[5]
Precision (%RSD)0.6%[5]

Workflow for HPLC-UV Analysis of Piperidine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Add Base & Derivatizing Agent (e.g., Tosyl Chloride) B->C D Reaction C->D E Inject Derivatized Sample into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Workflow for piperidine analysis by HPLC-UV with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile piperidine compounds and their precursors.[2][7] It combines the excellent separation capability of gas chromatography with the specific and sensitive detection of mass spectrometry.[2] For polar piperidine derivatives, a derivatization step, such as acylation, is often necessary to increase volatility and improve peak shape, preventing tailing caused by the basic nitrogen atom.[2][8] This method is ideal for impurity profiling and identifying piperidine derivatives in various matrices.[2]

Experimental Protocol: GC-MS Analysis of Piperidine Derivatives

This protocol provides a general framework for the analysis of a volatile derivative like 1,4-dimethylpiperidine.[7]

1. Materials and Reagents:

  • 1,4-Dimethylpiperidine reference standard

  • Methanol or Dichloromethane (GC grade)

  • Helium (carrier gas)

  • Sample containing the analyte

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1,4-dimethylpiperidine in a suitable solvent like methanol.[7]

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution.

  • Sample Preparation: For complex matrices, a liquid-liquid or solid-phase extraction may be required to isolate the analyte.[7] For simpler matrices, dissolve the sample in the chosen solvent.

3. GC-MS Instrumental Parameters:

  • GC System: Gas chromatograph coupled to a mass spectrometer.[7]

  • Column: Capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Inlet Temperature: 250°C.[7]

  • Injection Mode: Split (e.g., 20:1).[7]

  • Oven Temperature Program: Initial 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.[7]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Ion Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

    • Scan Range: m/z 40-300.[7]

4. Data Analysis:

  • Identify the analyte peak by its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Quantitative Data Summary: GC-MS Method
ParameterExpected ValueReference(s)
Limit of Quantification (LOQ)1-5 µg/mL (for a similar compound)[7]
Correlation Coefficient (R²)>0.999 is typically desired[10]
Precision (%RSD)<10% is generally acceptable[10]

Workflow for GC-MS Analysis of Piperidine Derivatives

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample/Standard in Organic Solvent B Extraction (if needed) A->B C Derivatization (if needed) A->C optional D Inject into GC A->D C->D E Volatilization & Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Generate Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum H->I J Identify & Quantify I->J

Caption: General workflow for the GC-MS analysis of volatile piperidine derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for quantifying piperidine precursors at very low levels in complex matrices, such as biological fluids or active pharmaceutical ingredients (APIs).[3][8][11] Its high sensitivity and selectivity make it the method of choice for analyzing genotoxic impurities, where stringent detection limits are required.[3][11] The method's specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing matrix interference.[12]

Experimental Protocol: LC-MS/MS for Piperidine Impurity in an API

This protocol is based on a method for determining piperidine as a genotoxic impurity in Rimonabant.[3]

1. Materials and Reagents:

  • Piperidine reference standard

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • API sample (e.g., Rimonabant)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of piperidine in a suitable diluent (e.g., methanol/water).

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.03-0.40 µg/mL).[3]

  • Sample Preparation: Accurately weigh the API sample and dissolve it in the diluent to achieve the target concentration for analysis.

3. LC-MS/MS Instrumental Parameters:

  • LC System: HPLC or UHPLC system.[9]

  • Column: Atlantis C18 (5 µm, 3.9 x 100 mm).[3]

  • Mobile Phase: Gradient elution using (A) 0.05% formic acid in water and (B) methanol.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 5.0 µL.[3]

  • MS/MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source.[9]

    • Ionization Mode: ESI, positive mode.[9]

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for piperidine.

4. Data Analysis:

  • Quantify piperidine using a calibration curve generated from the peak areas of the MRM transitions for the calibration standards.

  • The method's performance is validated for accuracy, precision, linearity, and robustness.[11]

Quantitative Data Summary: LC-MS/MS Method
ParameterValueReference(s)
Linearity Range0.03 - 0.40 µg/mL[3]
Correlation Coefficient (R)>0.99[3]
Limit of Detection (LOD)0.0101 µg/mL[3]
Accuracy (% Recovery)92.2% - 95.5%[11]
Precision (%RSD)2.6% (Overall)[11]

Logical Workflow for LC-MS/MS Method Validation

LCMSMS_Validation cluster_dev Method Development cluster_val Method Validation (ICH/FDA Guidelines) A Optimize LC Separation (Column, Mobile Phase) B Optimize MS Parameters (Ionization, MRM) A->B C Specificity & Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validated Analytical Method C->I D->I E->I F->I G->I H->I

Caption: Logical workflow for the development and validation of an LC-MS/MS method.

References

Application Note: Preparative Separation of Impurities in 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including potent analgesics.[1] The purity of this intermediate is critical as the presence of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the preparative separation of common process-related impurities using fractional crystallization and preparative chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Common Process-Related Impurities

During the synthesis of this compound, several impurities can arise from unreacted starting materials, by-products, or subsequent degradation. Common synthesis routes, such as the Strecker condensation, may introduce the following impurities:[1][2]

  • Impurity A: 1-Benzyl-4-piperidone (Unreacted Starting Material)

  • Impurity B: Aniline (Unreacted Starting Material)

  • Impurity C: 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide (Precursor from nitrile hydrolysis)[3]

  • Impurity D: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (Ester-related impurity)[4][5]

Experimental Protocols

Two primary strategies for purification are presented: Fractional Crystallization for bulk purification and Preparative Chromatography for achieving very high purity.

Protocol 1: Purification by Fractional Crystallization

Fractional crystallization is a cost-effective method for purifying solid carboxylic acids by leveraging differences in solubility between the target compound and its impurities.[6][7][8] Adjusting the pH is crucial as the solubility of carboxylic acids is highly pH-dependent.[7]

Methodology:

  • Dissolution: Dissolve 100 g of crude this compound in 500 mL of a suitable solvent like hot N-ammonia or an alcohol/water mixture where the compound is highly soluble at elevated temperatures.[6]

  • pH Adjustment & Precipitation: While stirring, slowly add an acid (e.g., formic acid or dilute HCl) to the solution to adjust the pH to a level at least three units below the pKa of the carboxylic acid, inducing precipitation of the protonated, less soluble form.[6]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for at least 2 hours to maximize crystal formation. Rapid cooling should be avoided as it can trap impurities within the crystal lattice.[7]

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing dissolved impurities.[7]

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

  • Purity Analysis: Analyze the purity of the dried product using an appropriate analytical HPLC method. A second crystallization may be performed if the desired purity is not achieved.[7]

Protocol 2: Purification by Preparative HPLC

Preparative HPLC is a high-resolution technique suitable for isolating impurities or purifying the main compound to a very high degree (>99.5%). Reverse-phase chromatography is commonly employed for piperidine-containing compounds.[9]

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the crude or partially purified material in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 20-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Utilize a preparative HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The conditions provided in the table below are a starting point and should be optimized for the specific impurity profile.

  • Fraction Collection: Collect fractions corresponding to the main peak based on the UV detector signal.

  • Post-Processing: Combine the collected fractions, remove the organic solvent by rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified solid compound.

Protocol 3: Purification by Preparative Supercritical Fluid Chromatography (SFC)

SFC is a powerful and "green" alternative to HPLC, offering faster separations and reduced solvent consumption.[10][11] It uses supercritical CO2 as the primary mobile phase, which is easily removed post-collection, simplifying sample workup.[12] SFC is particularly effective for both chiral and achiral separations in pharmaceutical development.[11][13]

Methodology:

  • Sample Preparation: Dissolve the crude or partially purified material in a minimal amount of a suitable organic solvent (e.g., Methanol) to a high concentration (e.g., 50-100 mg/mL).

  • SFC System: Use a preparative SFC system with a UV or Mass Spectrometry (MS) detector for peak tracking.

  • SFC Conditions: The parameters in the table below serve as a guideline for method development.

  • Fraction Collection: Collect the fractions containing the purified compound. The CO2 vaporizes upon depressurization, leaving the compound in a concentrated solution of the co-solvent.

  • Post-Processing: Evaporate the co-solvent (e.g., methanol) to yield the final, purified product.

Data Presentation

The following tables summarize the expected quantitative data from the described purification protocols.

Table 1: Expected Results from Fractional Crystallization

ParameterCrude MaterialAfter 1st CrystallizationAfter 2nd Crystallization
Purity (%) 92.598.599.6
Yield (%) -8590 (from 1st crop)
Impurity A (%) 2.00.5< 0.1
Impurity C (%) 4.50.80.2
Other Impurities (%) 1.00.2< 0.1

Table 2: Preparative HPLC Method and Expected Results

ParameterValue
Column C18, 10 µm, 250 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 30 min
Flow Rate 80 mL/min
Detection UV at 254 nm
Loading per Injection 500 mg
Purity Achieved (%) > 99.8
Recovery (%) > 95

Table 3: Preparative SFC Method and Expected Results

ParameterValue
Column Diol, 5 µm, 250 x 30 mm
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Gradient 10-40% B over 15 min
Flow Rate 150 g/min
Outlet Pressure 100 Bar
Temperature 40°C
Loading per Injection 400 mg
Purity Achieved (%) > 99.7
Recovery (%) > 96

Mandatory Visualization

The following diagram illustrates the general workflow for the purification and isolation of this compound from a crude reaction mixture.

G Purification Workflow for this compound cluster_0 Initial Stage cluster_1 Purification Options cluster_2 Chromatography Methods cluster_3 Final Product & Analysis crude Crude Product (Purity: ~92%) crystallization Bulk Purification: Fractional Crystallization crude->crystallization Cost-Effective chromatography High-Purity Purification: Preparative Chromatography crude->chromatography High Resolution final_product Purified Compound (Purity > 99.5%) crystallization->final_product Yield: ~85% prep_hplc Preparative HPLC chromatography->prep_hplc prep_sfc Preparative SFC (Green Alternative) chromatography->prep_sfc prep_hplc->final_product Recovery: >95% prep_sfc->final_product Recovery: >96% analysis Purity Analysis (Analytical HPLC, LC-MS) final_product->analysis Quality Control

Caption: General workflow for the purification of the target compound.

References

Application Notes and Protocols: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is a pivotal synthetic intermediate in the field of medicinal chemistry, particularly in the development of potent opioid analgesics. Its core structure is a key component of the 4-anilinopiperidine class of opioids, which includes clinically significant drugs such as fentanyl and remifentanil. This document provides detailed application notes on its primary use as a precursor and outlines protocols for its synthesis and for the biological evaluation of its potential opioid activity.

While this compound is crucial for synthesizing highly active opioid receptor modulators, there is limited publicly available data on its own biological activity. Its significance lies in its chemical structure, which allows for further modification to produce potent agonists at opioid receptors, primarily the mu-opioid receptor (MOR). The protocols provided below are standard methods used to characterize compounds within this chemical class.

Application as a Synthetic Intermediate

The principal application of this compound is as a key intermediate in the multi-step synthesis of potent opioid analgesics. The benzyl group serves as a protecting group for the piperidine nitrogen, and the carboxylic acid and phenylamino moieties at the 4-position are essential for the final pharmacophore of potent fentanyl-type opioids.

Below is a diagram illustrating the general synthetic relationship of this compound to the potent opioid analgesic, remifentanil.

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-(phenylamino) piperidine-4-carbonitrile A->B Strecker Reaction C 1-Benzyl-4-(phenylamino) piperidine-4-carboxamide B->C Hydrolysis D 1-Benzyl-4-(phenylamino) piperidine-4-carboxylic acid C->D Hydrolysis E Methyl 1-benzyl-4-(phenylamino) piperidine-4-carboxylate D->E Esterification F Remifentanil Precursors E->F Further Modifications G Remifentanil F->G Final Acylation

Caption: Synthetic pathway from 1-Benzyl-4-piperidone to Remifentanil.

Quantitative Data

As a synthetic intermediate, quantitative biological data such as receptor binding affinities or in vivo analgesic potency for this compound is not extensively reported in the literature. The focus of quantitative analysis has been on the final products derived from this precursor. For context, Table 1 presents representative biological data for remifentanil, a potent opioid synthesized from this intermediate.

CompoundReceptor TargetAssay TypeValueUnits
RemifentanilMu-opioid ReceptorReceptor Binding (Ki)~1-5nM
RemifentanilMu-opioid ReceptorFunctional Assay (EC50)~10-50nM
Remifentanil-Analgesic Potency (ED50)~1-10µg/kg

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis starting from 1-benzyl-4-piperidone.

Step 1: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

  • To a cooled (0-5 °C) solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol), add aniline (1 equivalent) and trimethylsilyl cyanide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbonitrile.

Step 2: Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

  • To the crude 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, add concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 48 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution to precipitate the amide.

  • Filter the solid, wash with water, and dry to obtain the carboxamide.

Step 3: Hydrolysis to this compound

  • Suspend the 1-benzyl-4-(phenylamino)piperidine-4-carboxamide in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 24-48 hours.

  • Cool the reaction mixture and adjust the pH to isoelectric point (around pH 4-5) with a suitable base (e.g., sodium hydroxide) to precipitate the carboxylic acid.

  • Filter the solid, wash with water and a suitable organic solvent (e.g., acetone), and dry under vacuum to yield this compound.

G A Start: 1-Benzyl-4-piperidone, Aniline, TMSCN B Reaction at 0°C to RT A->B C Quench and Extraction B->C D Isolate Carbonitrile C->D E Hydrolysis with H2SO4 D->E F Neutralization and Precipitation E->F G Isolate Carboxamide F->G H Hydrolysis with HCl (reflux) G->H I pH Adjustment and Precipitation H->I J Final Product: 1-Benzyl-4-(phenylamino) piperidine-4-carboxylic acid I->J

Caption: Workflow for the synthesis of the title compound.

Protocol 2: In Vitro Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing human mu-opioid receptors.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound: this compound.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Reagents: - Membranes - [3H]-DAMGO - Test Compound - Naloxone B Incubate Components in 96-well Plate A->B C Rapid Filtration B->C D Scintillation Counting C->D E Calculate Specific Binding D->E F Determine IC50 E->F G Calculate Ki F->G

Caption: Workflow for the in vitro opioid receptor binding assay.

Protocol 3: In Vivo Hot Plate Analgesia Test in Mice

This protocol is a standard method to assess the central analgesic activity of a compound.

Materials:

  • Male ICR mice (20-25 g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compound: this compound dissolved in a suitable vehicle.

  • Positive control: Morphine (e.g., 10 mg/kg).

  • Vehicle control.

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes.

  • Administer the test compound, positive control, or vehicle to different groups of mice (e.g., intraperitoneally).

  • At a predetermined time after injection (e.g., 30 minutes), place each mouse individually on the hot plate.

  • Start a timer and observe the mouse for signs of nociception, such as licking a paw or jumping.

  • Record the latency (in seconds) to the first sign of a pain response.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any mouse not responding by this time should be removed.

  • A significant increase in the response latency compared to the vehicle control group indicates an analgesic effect.

Conclusion

This compound is a fundamentally important molecule in the synthesis of potent 4-anilinopiperidine-based opioid analgesics. While its own pharmacological profile is not well-documented, its utility in constructing clinically relevant drugs is undisputed. The provided protocols offer a framework for its synthesis and for the biological evaluation of its potential, or any derived analogs', interaction with the opioid system. Researchers working with this compound should adhere to appropriate safety protocols due to its relationship with highly potent opioids.

Application Notes and Protocols for the Synthesis of N-phenyl-N-(4-piperidinyl)amides from Piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-N-(4-piperidinyl)amides represent a significant scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including potent analgesics.[1][2] The synthesis of these molecules is a key step in the discovery and development of new therapeutics. This document provides detailed application notes and protocols for the synthesis of N-phenyl-N-(4-piperidinyl)amides, with a specific focus on methodologies commencing from the readily available starting material, piperidine-4-carboxylic acid. The protocols outlined herein are based on established amide bond formation techniques and provide a robust foundation for the synthesis of a diverse range of target molecules.

Synthetic Strategy Overview

The general synthetic approach involves the coupling of a protected piperidine-4-carboxylic acid derivative with an appropriate aniline. This is typically followed by a deprotection step and subsequent N-acylation to yield the final N-phenyl-N-(4-piperidinyl)amide. The choice of protecting groups and coupling agents is critical for achieving high yields and purity.

A logical workflow for this synthesis is depicted below:

G A Piperidine-4-carboxylic Acid B N-Protection A->B e.g., Boc-anhydride C Amide Coupling with Aniline B->C Coupling agent (e.g., EDC, HOBt) D N-Deprotection C->D e.g., TFA or HCl E N-Acylation D->E Acylating agent (e.g., Acyl chloride) F N-phenyl-N-(4-piperidinyl)amide E->F

Caption: General synthetic workflow for N-phenyl-N-(4-piperidinyl)amides.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

This protocol details the initial amide coupling of N-Boc-piperidine-4-carboxylic acid with aniline.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate.

Protocol 2: Deprotection of the Piperidine Nitrogen

This protocol describes the removal of the Boc protecting group to yield the secondary amine.

Materials:

  • tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane[5]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 10 equivalents) or an equal volume of 4M HCl in 1,4-dioxane to the solution.[5]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-phenylpiperidine-4-carboxamide.

Protocol 3: N-Acylation to Yield the Final Product

This protocol outlines the final acylation step to introduce the desired acyl group on the piperidine nitrogen.

Materials:

  • N-phenylpiperidine-4-carboxamide

  • Acyl chloride (e.g., propionyl chloride) or acid anhydride[5]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[5]

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve N-phenylpiperidine-4-carboxamide (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final N-phenyl-N-(4-piperidinyl)amide.

Data Presentation

The following table summarizes representative quantitative data for key steps in the synthesis of N-phenyl-N-(4-piperidinyl)amides and related structures, as reported in the literature.

StepReactantsCoupling/ReagentSolventYield (%)Purity (%)Reference
Amide Coupling4-amino-N-Boc piperidine, Chromone-2-carboxylic acidEDC.HCl, DMAPDCM--[7]
Amide CouplingBoc-piperidine-4-amine, Boc-prolineEDC, HOBt, DMAPAcetonitrileExcellent-[3]
DebenzylationSodium salt of 1-benzyl-4-phenylamino-4-piperidine carboxylic acidH₂, Pd/CMethanol99.798.0 (HPLC)[1]
N-Acylation4-Anilinopiperidine, Ethyl ChloroformateTriethylamineDichloromethane--[6]

Reaction Mechanism: Amide Coupling

The EDC/HOBt mediated amide coupling proceeds through the formation of a highly reactive O-acylisourea intermediate. HOBt acts as an additive to suppress side reactions and minimize racemization by forming an active ester, which then reacts with the amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack R-COOH R-COOH O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O-Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide (R-CONH-R') Active_Ester->Amide + Aniline Aniline Aniline (R'-NH2)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting and Optimization

  • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. The use of a slight excess of the coupling agents and the amine can drive the reaction to completion. For sterically hindered anilines or carboxylic acids, increasing the reaction temperature or using a more potent coupling reagent like HATU may be beneficial.[8]

  • Incomplete Deprotection: If TLC indicates residual starting material after the standard reaction time, extend the reaction time or increase the amount of acid used for deprotection.

  • Side Products in N-Acylation: The slow, dropwise addition of the acylating agent at low temperatures can help to minimize the formation of di-acylated or other side products. The use of a non-nucleophilic base like DIPEA can also be advantageous.

These protocols and application notes provide a comprehensive guide for the synthesis of N-phenyl-N-(4-piperidinyl)amides. Researchers are encouraged to adapt and optimize these procedures based on the specific properties of their target molecules.

References

Application Notes and Protocols for the Catalytic Reduction of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic reduction methods for the synthesis of piperidine-4-carboxylic acid, an important intermediate in the pharmaceutical industry. This document details various catalytic systems, experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

Piperidine-4-carboxylic acid is a key building block in the synthesis of a wide range of pharmaceutical agents, including analgesics, antipsychotics, and antiarrhythmic drugs. The catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid) is a common and efficient method for its production. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring in the presence of a catalyst and a hydrogen source. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's yield, selectivity, and overall efficiency. This document outlines several well-established catalytic methods for this transformation.

Catalytic Reduction Methods: A Comparative Overview

Several catalytic systems have been successfully employed for the synthesis of piperidine-4-carboxylic acid. The most common methods utilize heterogeneous catalysts based on platinum, rhodium, and palladium. Each catalyst exhibits different activities and may require specific reaction conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of Piperidine-4-Carboxylic Acid

CatalystTypical SolventTemperature (°C)Pressure (atm)Reported Yield (%)Key Features
Platinum (IV) Oxide (PtO₂)Glacial Acetic AcidRoom Temperature50 - 70HighMild reaction conditions, effective for various substituted pyridines.[1]
5% Rhodium on AluminaWater/Aqueous AmmoniaRoom Temperature288.5Can be performed in aqueous media, avoiding acidic solvents.[2]
Palladium on Carbon (Pd/C)Water90 - 10040 - 50HighSimple reaction setup, but may require higher temperatures and pressures.[3]
Rhodium Oxide (Rh₂O₃)2,2,2-Trifluoroethanol (TFE)405HighEffective under mild conditions for a broad range of functionalized pyridines.[4]
Raney NickelNot SpecifiedHigher TemperaturesHigher PressuresVariableA potential catalyst, though it may necessitate more stringent reaction conditions.[3]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of piperidine-4-carboxylic acid using different catalytic systems.

Protocol 1: Platinum-Catalyzed Hydrogenation in Acetic Acid

This method utilizes Adams' catalyst (PtO₂) in glacial acetic acid and is known for its effectiveness under relatively mild conditions.[1][5]

Materials:

  • Pyridine-4-carboxylic acid

  • Glacial Acetic Acid

  • Platinum (IV) Oxide (PtO₂)

  • Hydrogen Gas

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve pyridine-4-carboxylic acid (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add Platinum (IV) Oxide (PtO₂) (5 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Upon completion, carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography or recrystallization to obtain pure piperidine-4-carboxylic acid.

Protocol 2: Rhodium-on-Alumina Catalyzed Hydrogenation in Aqueous Media

This protocol offers an alternative to using acidic solvents by performing the hydrogenation in an aqueous solution with a rhodium catalyst.[2]

Materials:

  • Pyridine-4-carboxylic acid (Nicotinic acid can also be used as a starting material with this method)

  • Water

  • Aqueous Ammonia (29%)

  • 5% Rhodium on Alumina catalyst

  • Hydrogen Gas

  • Anhydrous Benzene

Procedure:

  • Prepare a suspension of pyridine-4-carboxylic acid (or nicotinic acid, 6.15 g) in water (50 cc) in a Parr-shaker apparatus.

  • Add aqueous ammonia (5.5 cc of 29% solution) to the suspension.

  • Add 2.4 g of 5% rhodium on alumina catalyst to the mixture.

  • Seal the apparatus and hydrogenate at room temperature under a hydrogen pressure of 2 atmospheres.

  • Monitor the reaction until hydrogen uptake ceases (typically less than 4 hours).

  • Filter off the catalyst.

  • Concentrate the filtrate to dryness under reduced pressure.

  • To ensure complete removal of water, add pure anhydrous benzene to the residue and reconcentrate to dryness to obtain the final product.

Protocol 3: Palladium-on-Carbon Catalyzed Hydrogenation

This method employs the widely used palladium on carbon catalyst and is a straightforward approach, although it may require elevated temperature and pressure.[3]

Materials:

  • Pyridine-4-carboxylic acid

  • Water

  • Palladium on Carbon (Pd/C) catalyst (1-5% by weight of the starting material)

  • Hydrogen Gas

  • Methanol

Procedure:

  • In a hydrogenation autoclave, combine pyridine-4-carboxylic acid, water, and the palladium on carbon catalyst. The typical weight ratio is 1:5-8:0.01-0.05 for starting material:water:catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 4-5 MPa (approximately 40-50 atm).

  • Heat the reaction mixture to 90-100 °C and maintain for 3-4 hours with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Reduce the volume of the filtrate by approximately 50% via distillation under reduced pressure.

  • Cool the concentrated solution to 30 °C and add methanol to precipitate the piperidine-4-carboxylic acid.

  • Further cool the mixture to 0 °C and collect the product by centrifugation or filtration.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the catalytic reduction of pyridine-4-carboxylic acid.

Protocol_1_Workflow start Start A A start->A Dissolve Pyridine-4- carboxylic acid in Glacial Acetic Acid process process decision decision end_node End B B A->B Add PtO₂ Catalyst C C B->C Pressurize with H₂ (50-70 bar) D D C->D Stir at RT (6-10 hours) E E D->E Filter to remove catalyst F F E->F Neutralize with NaHCO₃ G G F->G Extract with Ethyl Acetate H H G->H Dry and Concentrate I I H->I Purify Product I->end_node

Caption: Workflow for Platinum-Catalyzed Hydrogenation.

Protocol_2_Workflow start Start A A start->A Suspend Pyridine-4- carboxylic acid in Water and Ammonia process process decision decision end_node End B B A->B Add 5% Rh/Alumina Catalyst C C B->C Hydrogenate at 2 atm D D C->D Monitor H₂ uptake E E D->E Filter to remove catalyst F F E->F Concentrate to dryness G G F->G Azeotropically dry with Benzene G->end_node

Caption: Workflow for Rhodium-Catalyzed Hydrogenation.

Protocol_3_Workflow start Start A A start->A Combine Reactants, Water, and Pd/C in Autoclave process process decision decision end_node End B B A->B Pressurize with H₂ (40-50 atm) C C B->C Heat to 90-100 °C (3-4 hours) D D C->D Cool and Filter E E D->E Concentrate Filtrate F F E->F Precipitate with Methanol G G F->G Isolate Product G->end_node

Caption: Workflow for Palladium-Catalyzed Hydrogenation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.

  • Catalysts: Some catalysts, particularly palladium on carbon and Raney nickel, can be pyrophoric, especially when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry.

  • Pressure Reactions: High-pressure reactions should only be performed in certified and properly maintained pressure vessels. Adhere strictly to the pressure limits of the equipment.

  • Solvents: Handle all organic solvents in a well-ventilated area and take appropriate precautions to avoid inhalation and skin contact.

Conclusion

The catalytic reduction of pyridine-4-carboxylic acid to piperidine-4-carboxylic acid can be achieved through various efficient methods. The choice of catalyst and reaction conditions should be guided by the desired scale of the reaction, available equipment, and safety considerations. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.

References

Application Note: GC-MS Analysis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical derivatization of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The target compound possesses both a carboxylic acid and a secondary amine group, which are polar and non-volatile, making direct GC-MS analysis challenging.[1][2] Derivatization is essential to increase the compound's volatility and thermal stability.[1][3][4] This note details a robust silylation protocol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective reagent for replacing labile hydrogen atoms in carboxyl and amino groups with a trimethylsilyl (TMS) group.[1] An alternative two-step esterification and acylation method is also discussed.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds.[3] However, many pharmaceutical compounds and metabolites, such as this compound, contain polar functional groups (-COOH, -NH) that render them unsuitable for direct GC analysis.[1][2] Chemical derivatization is a procedural technique used to modify these functional groups, thereby increasing analyte volatility and improving chromatographic performance.[4][5][6]

The primary methods for derivatizing compounds with active hydrogens are silylation, acylation, and alkylation.[3][7]

  • Silylation is the most widely used derivatization procedure for GC analysis, replacing active hydrogens with a silyl group, typically trimethylsilyl (TMS).[3][8] Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds.[3][8] Reagents like MSTFA are highly reactive and effective for a broad range of functional groups.[1]

  • Acylation is particularly useful for highly polar compounds like amino acids.[3] This method can reduce polarity and enhance volatility.[4] It often involves a two-step process for molecules with both acid and amine functionalities: esterification of the carboxylic acid followed by acylation of the amine.[9]

This application note provides a comprehensive protocol for the silylation of this compound using MSTFA, chosen for its efficiency in derivatizing both the carboxylic acid and secondary amine groups in a single step.

Experimental Protocols

Protocol 1: Single-Step Silylation

This protocol describes the derivatization of both the carboxylic acid and secondary amine functional groups using MSTFA.

2.1.1 Reagents and Materials

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]

  • Pyridine (anhydrous)

  • Ethyl Acetate (anhydrous, GC grade)

  • Nitrogen gas, high purity

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

  • Microsyringes

2.1.2 Sample Preparation

  • Accurately weigh 1 mg of the target compound and dissolve it in 1 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Pipette 100 µL of the stock solution into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is critical to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[3][8]

2.1.3 Derivatization Procedure

  • To the dried sample residue, add 100 µL of MSTFA and 100 µL of anhydrous ethyl acetate.

  • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution and mixing.

  • Heat the vial at 70°C for 45 minutes in a heating block or oven to facilitate the reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

2.1.4 Recommended GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line: 290°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

Protocol 2: Two-Step Esterification and Acylation (Alternative Method)

This method first converts the carboxylic acid to a methyl ester, followed by acylation of the secondary amine.

2.2.1 Derivatization Procedure

  • Esterification: To the dried sample residue (from step 2.1.2.3), add 200 µL of 2M HCl in methanol. Cap tightly and heat at 85°C for 60 minutes. Cool to room temperature and evaporate the reagent under nitrogen.

  • Acylation: To the dried ester, add 100 µL of ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Cap tightly and heat at 60°C for 30 minutes. Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the final derivative in 100 µL of ethyl acetate for GC-MS analysis using the parameters in section 2.1.4.

Data Presentation

The derivatization process modifies the chemical structure, leading to predictable changes in molecular weight and improved chromatographic properties.

ParameterUnderivatized CompoundSilylated Derivative (MSTFA)Esterified/Acylated Derivative
Functional Group 1 -COOH-COOSi(CH₃)₃-COOCH₃
Functional Group 2 >NH>NSi(CH₃)₃>NCOCF₂CF₃
Molecular Weight ( g/mol ) 324.42468.73484.47
Expected Volatility LowHighHigh
Expected Polarity HighLowLow
Derivatization Steps N/A12
Reagent(s) N/AMSTFA2M HCl in Methanol, PFPA

Table 1: Comparison of properties before and after derivatization.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Analyte Standard (this compound) Dissolve Dissolve in Pyridine Start->Dissolve Dry Evaporate to Dryness (Nitrogen Stream) Dissolve->Dry AddReagent Add MSTFA & Ethyl Acetate Dry->AddReagent React Heat at 70°C for 45 min AddReagent->React Inject Inject 1 µL into GC-MS React->Inject Separate GC Separation Inject->Separate Detect MS Detection & Analysis Separate->Detect Result Final Report Detect->Result

Silylation_Reaction reactant Target Compound (Two Active Hydrogens: -COOH and >NH) product Di-TMS Derivative (Volatile & Thermally Stable) reactant->product  Heat (70°C) reagent MSTFA (Silylating Agent) reagent->product

References

Application Notes and Protocols: The Role of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid and its pivotal role as a precursor in the synthesis of potent opioid analgesics, primarily focusing on fentanyl and its analogs. This document details synthetic protocols, quantitative pharmacological data, and the underlying biological signaling pathways.

Introduction

This compound is a key intermediate in the synthesis of a class of synthetic opioids known as 4-anilidopiperidines.[1] This class includes highly potent analgesics such as fentanyl, remifentanil, and carfentanil. The structural backbone of this precursor provides the essential piperidine and aniline moieties that are crucial for high-affinity binding to the µ-opioid receptor. Its chemical properties allow for straightforward modifications to produce a diverse range of opioid receptor modulators.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂O₂[2]
Molecular Weight310.4 g/mol [2]
IUPAC Name4-anilino-1-benzylpiperidine-4-carboxylic acid[2]
CAS Number85098-64-2[2]

Synthetic Applications and Protocols

This compound serves as a versatile starting material for the synthesis of various fentanyl analogs. The general synthetic strategy involves the modification of the carboxylic acid group and subsequent N-acylation of the aniline nitrogen.

Reduction of the Carboxylic Acid

A crucial first step in many synthetic routes is the reduction of the carboxylic acid to a primary alcohol, yielding [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol: Synthesis of [1-Benzyl-4-(phenylamino) piperidin-4-yl] methanol [3]

  • Reaction Setup: Suspend sodium this compound (10 g, 0.0303 mol) in 130 ml of toluene in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Addition of Reducing Agent: With vigorous stirring at room temperature, carefully add lithium aluminum hydride (1.4 g, 0.04 mol).

  • Reaction Conditions: Heat the reaction mixture to 70°C for 3 hours.

  • Work-up: Cool the mixture to room temperature and quench the reaction by the slow addition of a 20% aqueous solution of sodium potassium tartrate (100 ml).

  • Extraction: Stir the mixture vigorously and separate the organic phase. The aqueous phase is then extracted twice with toluene.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The product can be further purified by recrystallization from a suitable solvent system to yield [1-Benzyl-4-(phenylamino) piperidin-4-yl]methanol dihydrochloride with a yield of 88% and a purity of 98.5% (as determined by HPLC).[3]

Caption: General synthetic workflow from the precursor to fentanyl analogs.

Pharmacological Profile of Derived Opioids

Opioids derived from this compound primarily act as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[5] The binding affinity and functional potency of these compounds can be quantified using various in vitro assays.

µ-Opioid Receptor Binding Affinities

The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Compoundµ-Opioid Receptor Ki (nM)Reference
Fentanyl1.6 ± 0.4[6]
Morphine4.2 ± 0.13[6]
Acetylfentanyl64[6]
Butyrylfentanyl3.5[6]
Cyclopropylfentanyl2.11[7]
Valerylfentanyl53[7]
Functional Activity at the µ-Opioid Receptor

The functional activity of these compounds as agonists is determined by their ability to stimulate G-protein coupling upon binding to the µ-opioid receptor. This is often measured using a [³⁵S]GTPγS binding assay, which quantifies the activation of G-proteins. The potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters.

CompoundEC₅₀ (nM) in [³⁵S]GTPγS AssayEₘₐₓ (% of DAMGO)Reference
Fentanyl3289 ± 9[6]
Morphine150 ± 5099 ± 4[6]
Cyclopropylfentanyl8.6 ± 1.5113 ± 1[7]
Valerylfentanyl179.8 ± 18.360 ± 1[7]

Signaling Pathways of µ-Opioid Receptor Agonists

The analgesic and adverse effects of opioids are mediated through complex intracellular signaling cascades following the activation of the µ-opioid receptor.

G-Protein Signaling Cascade

Upon agonist binding, the µ-opioid receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.[8]

G Opioid_Agonist Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Heterotrimeric G-Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel Inwardly Rectifying K⁺ Channel G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression)

Caption: µ-Opioid receptor G-protein signaling pathway.

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, agonist-bound µ-opioid receptors can recruit β-arrestin proteins. This interaction leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.[9][10] The concept of "biased agonism" suggests that some ligands may preferentially activate either the G-protein or the β-arrestin pathway, potentially leading to drugs with improved side-effect profiles.[11]

G Agonist_MOR Agonist-Bound MOR GRK GPCR Kinase (GRK) Agonist_MOR->GRK Recruits Phospho_MOR Phosphorylated MOR GRK->Phospho_MOR Phosphorylates Beta_Arrestin β-Arrestin Phospho_MOR->Beta_Arrestin Recruits Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling Adverse_Effects Adverse Effects Desensitization->Adverse_Effects Internalization->Adverse_Effects MAPK_Signaling->Adverse_Effects

Caption: β-Arrestin recruitment and downstream signaling.

Key Experimental Protocols

[³⁵S]GTPγS Binding Assay Protocol[12][13]

This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (25 µg of protein per well), varying concentrations of the test compound, and 30 µM GDP.

  • Initiation of Reaction: Add 0.05 nM [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay Protocol[9][14]

This assay quantifies the recruitment of β-arrestin to an activated GPCR. The PathHunter® assay is a common example.

  • Cell Culture: Use a cell line engineered to co-express the µ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® detection reagents. The complementation of the PK and EA tags forms a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis: Analyze the data using non-linear regression to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of β-arrestin recruitment.

Conclusion

This compound is a cornerstone precursor for the synthesis of a wide array of potent opioid analgesics. Understanding the synthetic transformations of this molecule, coupled with a thorough characterization of the pharmacological properties and signaling pathways of its derivatives, is essential for the rational design of novel therapeutics with improved safety and efficacy profiles. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. It provides troubleshooting advice and answers to frequently asked questions to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My overall yield for the synthesis is consistently low. What are the most likely causes and how can I improve it?

Low overall yield is a common issue in the multi-step synthesis of this compound. The primary bottleneck is often the hydrolysis of the nitrile intermediate to the corresponding amide.[1] One of the original synthesis routes reported a very low overall yield of 1.2%.[1] However, optimized procedures have been developed that significantly improve the yield.

Potential Causes and Solutions:

  • Inefficient Nitrile Hydrolysis: The conversion of 1-benzyl-4-cyano-4-anilinopiperidine to 1-benzyl-4-carbamoyl-4-anilinopiperidine can be sluggish and incomplete.

    • Solution: An optimized protocol involves using a high concentration of sulfuric acid (70-90%) and allowing the reaction to proceed for an extended period (50-90 hours) at a controlled temperature (20-50 °C).[2]

  • Suboptimal Strecker Reaction Conditions: The initial formation of the α-aminonitrile is critical for the success of the subsequent steps.

    • Solution: An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN can achieve yields of over 90% for the anilino-nitrile intermediate.[3]

  • Side Reactions: Undesired side reactions can consume starting materials and complicate purification.

    • Solution: Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial. Monitoring the reaction progress by techniques like TLC or LC-MS can help in determining the optimal reaction time and minimizing byproduct formation.

Q2: I am observing the formation of multiple byproducts during the reaction, complicating purification. What are these impurities and how can I minimize them?

The formation of byproducts is often attributed to the reactivity of the intermediates and the reaction conditions employed.

Potential Byproducts and Mitigation Strategies:

  • Incomplete Hydrolysis: The presence of the starting nitrile or the intermediate amide in the final product is a common impurity.

    • Solution: Ensure complete hydrolysis by extending the reaction time or adjusting the concentration of the acid used. Monitor the reaction until the starting material is no longer detectable.

  • Retro-Strecker Reaction: The α-aminonitrile intermediate can revert to the starting piperidone, aniline, and cyanide under certain conditions.[4]

    • Solution: Maintaining a slightly acidic pH and avoiding excessive heat during the Strecker reaction can help to suppress this retro-reaction.

  • Over-alkylation or Benzyl Group Cleavage: Although less common, harsh reaction conditions could potentially lead to side reactions involving the benzyl protecting group.

    • Solution: Employ milder reaction conditions where possible and consider alternative protecting groups if this becomes a persistent issue.

Q3: The final carboxylic acid product is difficult to crystallize and purify. What are the recommended purification methods?

Purification of the final product is essential to obtain material of high purity.

Recommended Purification Techniques:

  • Crystallization: This is a common and effective method for purifying the final product.

    • Protocol: After hydrolysis of the amide with concentrated hydrochloric acid, the reaction mixture is cooled to induce crystallization. The pH of the solution can be adjusted to the isoelectric point of the amino acid to maximize precipitation. A patent describes cooling the reaction solution to 0-30 °C and allowing it to stand for 24-54 hours for crystallization.[2] The resulting crystals are then filtered, washed with water, and dried.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography can be employed.

    • Considerations: The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical multi-step synthesis route for this compound?

The most common synthesis route starts from 1-benzyl-4-piperidone and proceeds through a three-step process:

  • Strecker Condensation: Reaction of 1-benzyl-4-piperidone with aniline and a cyanide source (e.g., HCN or NaCN) to form 1-benzyl-4-cyano-4-anilinopiperidine.[3][5]

  • Nitrile Hydrolysis to Amide: The cyano group is selectively hydrolyzed to a carboxamide group, yielding 1-benzyl-4-carbamoyl-4-anilinopiperidine, typically using concentrated sulfuric acid.[3][5]

  • Amide Hydrolysis to Carboxylic Acid: The amide is then hydrolyzed to the final carboxylic acid product, usually with concentrated hydrochloric acid under reflux.[5]

Q2: Are there any alternative synthesis strategies to improve the yield?

Yes, alternative approaches have been explored. For instance, a two-step sequence involving an Ugi four-component reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which has been shown to produce related compounds in shorter times and with better yields than previously described methods.[6]

Q3: What are the key reaction parameters to control for a successful synthesis?

Careful control of the following parameters is crucial:

  • Temperature: Each step has an optimal temperature range that should be maintained to maximize yield and minimize side reactions.[2][5]

  • Reaction Time: Monitoring the reaction progress is essential to determine the point of completion and avoid prolonged reaction times that could lead to byproduct formation.[2][5]

  • pH: The pH of the reaction mixture, particularly during the Strecker reaction and the final product isolation, can significantly impact the outcome.[5]

  • Reagent Purity and Stoichiometry: Using high-purity reagents and precise stoichiometry is fundamental for achieving high yields and purity.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and its Intermediates.

StepIntermediate/ProductReagents and ConditionsReported YieldReference
Strecker Condensation 1-benzyl-4-cyano-4-anilinopiperidine1-benzylpiperidin-4-one, aniline, HCN>90%
Nitrile to Amide Hydrolysis 1-benzyl-4-carbamoyl-4-anilinopiperidineconc. H₂SO₄Not specified individually[3]
Amide to Acid Hydrolysis This compoundconc. HClNot specified individually[3]
Overall Yield (Optimized) This compoundMulti-step optimized process77.46%[2][5]
Overall Yield (Original) This compoundMulti-step process1.2%

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is based on an optimized procedure described in the patent literature.[2][5]

Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine

  • In a reaction vessel, cool 1-benzyl-4-piperidone to 0-15 °C.

  • Under base catalysis, add hydrocyanic acid.

  • Raise the temperature of the reaction mixture to reflux and add aniline in a dropwise manner.

  • After the reaction is complete (monitor by TLC), cool the mixture to below 5 °C.

  • Add glacial acetic acid to induce crystallization.

  • Filter the solid product, wash, and dry to obtain 1-benzyl-4-cyano-4-anilinopiperidine.

Step 2: Synthesis of 1-benzyl-4-carbamoyl-4-anilinopiperidine

  • Add the 1-benzyl-4-cyano-4-anilinopiperidine solid obtained in Step 1 to 70-90% sulfuric acid.

  • Stir the reaction mixture at 20-50 °C for 50-90 hours.

  • Pour the reaction mixture into a crushed ice solution.

  • Adjust the pH of the solution to 4-9 at 0-10 °C using concentrated ammonia water to precipitate the product.

  • Filter the white powder, wash with water, and dry to obtain 1-benzyl-4-carbamoyl-4-anilinopiperidine.

Step 3: Synthesis of this compound

  • Add the 1-benzyl-4-carbamoyl-4-anilinopiperidine solid from Step 2 to concentrated hydrochloric acid.

  • Heat the mixture to boiling and reflux for 10-20 hours.

  • Cool the reaction mixture to 0-30 °C and allow it to stand for 24-54 hours to crystallize.

  • Filter the crystals, wash with water, and dry to obtain the final product, this compound.

Visualizations

Synthesis_Pathway A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano- 4-anilinopiperidine A->B Strecker Condensation C 1-Benzyl-4-carbamoyl- 4-anilinopiperidine B->C Nitrile Hydrolysis D 1-Benzyl-4-(phenylamino)piperidine- 4-carboxylic acid C->D Amide Hydrolysis reagent1 + Aniline + HCN reagent2 + H₂SO₄ (conc.) + H₂O reagent3 + HCl (conc.) + H₂O, Reflux

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Overall Yield q1 Check Nitrile Hydrolysis Step start->q1 s1 Incomplete Conversion? q1->s1 Yes q2 Analyze Strecker Reaction q1->q2 No a1 Increase H₂SO₄ conc. Extend reaction time s1->a1 s2 Low Nitrile Yield? q2->s2 Yes q3 Investigate Purification Losses q2->q3 No a2 Optimize T, pH, and reagent stoichiometry s2->a2 s3 Difficulty in Crystallization? q3->s3 Yes a3 Adjust pH to isoelectric point, control cooling rate s3->a3

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purifying 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a lower than expected yield after the final crystallization of my product. What are the potential causes and how can I improve it?

A low yield can be attributed to several factors, primarily related to the crystallization process.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (intended to remove insoluble impurities), product will be lost.

    • Solution: Ensure the filtration apparatus (e.g., funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution. Perform the filtration as quickly as possible.

  • Incomplete Crystallization: The cooling process might not be sufficient to induce maximum crystallization.

    • Solution: After cooling the solution to room temperature, place it in an ice bath for a period to maximize crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Q2: My purified this compound shows persistent impurities in the NMR/LC-MS analysis. What are these impurities and how can I remove them?

Common impurities can originate from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: Such as 1-benzyl-4-piperidone or aniline.

  • Hydrolysis Intermediates: Depending on the synthetic route, intermediates from incomplete hydrolysis might be present.

  • Methyl Ester Impurity: The corresponding methyl ester, methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, is a known related impurity.[1]

Troubleshooting Strategies:

  • Recrystallization: This is often the first line of defense. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Consider solvent mixtures like ethanol/water or isopropanol/water.

  • Flash Chromatography: Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue on standard silica gel.

    • Mobile Phase Modification: Add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to improve peak shape.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or an amine-deactivated silica gel.[2]

    • Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography (C18) with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be effective.[2]

Q3: I am struggling with "oiling out" during recrystallization. What causes this and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals.

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, leading to the formation of an oil.

  • Rapid Cooling: Cooling the solution too quickly can also induce oiling out.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.

  • Solvent Adjustment: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to recrystallize again.

  • Change Solvent System: If oiling persists, a different solvent or solvent mixture should be explored.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Recrystallization >98%60-80%HighCost-effective, scalable, good for removing insoluble and some soluble impurities.Purity is dependent on the impurity profile; may not remove closely related impurities.
Flash Chromatography (Silica Gel) >99%70-90%MediumHigh resolution for a wide range of impurities, adaptable to different scales.Can be time-consuming, requires significant solvent volumes, potential for peak tailing.
Preparative HPLC >99.5%50-70%LowHighest resolution and purity achievable, ideal for final polishing steps.Expensive, not suitable for large-scale purification, requires specialized equipment.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. If it dissolves at room temperature, it is not suitable. If it does not dissolve at boiling, add more solvent dropwise until it does. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Flash Chromatography Protocol
  • Stationary Phase: Silica gel (standard or amine-deactivated).

  • Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good system will give the product a retention factor (Rf) of approximately 0.2-0.4. A common mobile phase for compounds of this nature is a mixture of dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine (e.g., 0.5%).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the mobile phase through the column under positive pressure (using air or nitrogen).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC/LC-MS) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Flash_Chromatography Flash Chromatography Purity_Check_1->Flash_Chromatography Purity < 98% Purity_Check_2 Purity Check (TLC/LC-MS) Flash_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity > 99% Purity_Check_2->Flash_Chromatography Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_Guide Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Oiling_Out Oiling Out? Start->Oiling_Out Check_Solvent_Volume Check Solvent Volume & Cooling Low_Yield->Check_Solvent_Volume Yes Optimize_Chromatography Optimize Chromatography (Modifiers/Stationary Phase) Persistent_Impurities->Optimize_Chromatography Yes Adjust_Cooling_Rate Adjust Cooling Rate & Solvent System Oiling_Out->Adjust_Cooling_Rate Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 4-anilino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilino-1-benzylpiperidine-4-carboxylic acid.

Troubleshooting Guide

Encountering unexpected results is a common part of synthetic chemistry. This guide is designed to help you identify and resolve potential issues during the synthesis of 4-anilino-1-benzylpiperidine-4-carboxylic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-benzyl-4-cyano-4-anilinopiperidine (Step 1) - Incomplete reaction. - Volatilization of hydrocyanic acid. - Side reactions of the intermediate iminium ion.- Increase reaction time or temperature as per protocol. - Ensure the reaction is carried out at a low temperature (0-15°C) to minimize HCN loss.[1] - Use a slight excess of aniline and cyanide source. - Ensure anhydrous conditions to prevent unwanted hydrolysis.
Presence of unreacted 1-benzyl-4-piperidone in Step 1 product - Insufficient reaction time or temperature. - Inefficient formation of the iminium ion intermediate.- Monitor the reaction by TLC to ensure complete consumption of the starting material. - Ensure the reaction mixture is adequately stirred.
Formation of 4-anilino-1-benzylpiperidine-4-carboxamide as the final product instead of the carboxylic acid - Incomplete hydrolysis of the amide intermediate (Step 3). - Reaction conditions for the final hydrolysis step are too mild.- Increase the duration and/or temperature of the hydrochloric acid reflux.[1] - Ensure a sufficient molar excess of concentrated hydrochloric acid is used.[1]
Isolation of the amide intermediate (4-anilino-1-benzylpiperidine-4-carboxamide) after nitrile hydrolysis (Step 2) - The hydrolysis of nitriles to carboxylic acids proceeds via an amide intermediate. Stopping the reaction too early or using mild conditions will yield the amide.- To obtain the carboxylic acid, proceed directly to the final hydrolysis step with concentrated HCl after initial hydrolysis with sulfuric acid. - For complete hydrolysis in one step (though less controlled), harsher conditions (e.g., prolonged heating in strong acid or base) are required.
Low overall yield for the three-step synthesis - Cumulative losses at each step. - Suboptimal reaction conditions in one or more steps.- Optimize each step individually for yield and purity before proceeding to the next. - Careful purification at each stage to remove byproducts that may interfere with subsequent reactions. Note that one reported three-step synthesis had a total yield of about 41%, while an optimized process improved this to over 77%.[1][2]
Presence of N-debenzylated impurities - The N-benzyl group can be susceptible to cleavage under strongly acidic conditions or during certain purification methods like catalytic hydrogenation.- Avoid excessively harsh acidic conditions if possible. - If N-debenzylation is a persistent issue, consider alternative N-protecting groups that are more stable to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 4-anilino-1-benzylpiperidine-4-carboxylic acid?

A1: The most common synthetic route is a three-step process. It begins with a Strecker-type synthesis to form the aminonitrile intermediate, 1-benzyl-4-cyano-4-anilinopiperidine, from 1-benzyl-4-piperidone, aniline, and a cyanide source.[1] This is followed by a two-stage hydrolysis of the nitrile group: first to an amide using sulfuric acid, and then to the final carboxylic acid using concentrated hydrochloric acid.[1]

Q2: Why is the initial reaction (Step 1) carried out at low temperatures?

A2: The first step, the formation of 1-benzyl-4-cyano-4-anilinopiperidine, is typically performed at low temperatures (e.g., 0-15°C) to minimize the volatilization of hydrocyanic acid, which is both toxic and a key reactant.[1] Lower temperatures also help to suppress potential side reactions, leading to a cleaner product and higher yield.[1]

Q3: My final product is showing properties of an amide rather than a carboxylic acid. What went wrong?

A3: The hydrolysis of the nitrile intermediate proceeds through a stable amide. If the final hydrolysis step with concentrated hydrochloric acid is incomplete (due to insufficient time, temperature, or acid concentration), the reaction will stop at the amide stage, yielding 4-anilino-1-benzylpiperidine-4-carboxamide. To obtain the desired carboxylic acid, ensure the final hydrolysis conditions are sufficiently vigorous.[1]

Q4: Are there any major side reactions to be aware of during the hydrolysis of the nitrile?

A4: The primary "side reaction" is incomplete hydrolysis, leading to the isolation of the amide intermediate as discussed above. Another potential, though less common, side reaction is the Pinner reaction, which can occur if an alcohol is present under acidic conditions, leading to the formation of an imino ester. It is crucial to use aqueous acidic solutions for the hydrolysis to the carboxylic acid.

Q5: Can the N-benzyl group be cleaved during this synthesis?

A5: While the N-benzyl group is generally stable, it can be susceptible to cleavage under harsh acidic conditions or during catalytic hydrogenation, which might be used in a purification step. If you observe impurities corresponding to the de-benzylated product, it may be necessary to moderate the acidity or temperature of your reaction or choose an alternative purification strategy.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 4-anilino-1-benzylpiperidine-4-carboxylic acid and its intermediates.

Reaction Step Product Reported Yield Reference
Step 1: Strecker-type Synthesis1-benzyl-4-cyano-4-anilinopiperidine89.5%[3]
Three-Step Synthesis (Overall)4-anilino-1-benzylpiperidine-4-carboxylic acid~41% (unoptimized)[1]
Three-Step Synthesis (Overall)4-anilino-1-benzylpiperidine-4-carboxylic acid~77% (optimized)[2]

Experimental Protocols

Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine [3]

  • To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and dry dichloromethane (40 ml).

  • Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

  • Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

  • Heat the final mixture at 50°C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

  • Neutralize with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

  • Collect the organic phase and extract the aqueous layer with dichloromethane (2 x 25 ml).

  • Dry the combined organic extracts over anhydrous sodium bicarbonate and concentrate under reduced pressure to yield a yellow solid.

  • Purify the crude product by re-crystallization from dichloromethane/hexane to obtain colorless crystals.

Steps 2 & 3: Hydrolysis to 4-anilino-1-benzylpiperidine-4-carboxylic acid (Adapted from[1])

  • Add the 1-benzyl-4-cyano-4-anilinopiperidine obtained in Step 1 to 70-90% sulfuric acid.

  • Stir the mixture at a controlled temperature (e.g., 20-50°C) for an extended period (e.g., 50-90 hours) to form the amide intermediate.

  • Carefully add the reaction solution to a crushed ice solution and neutralize with concentrated ammonia water to a pH of 4-9 at 0-10°C to precipitate the crude amide.

  • Filter and wash the solid.

  • Add the crude amide to concentrated hydrochloric acid.

  • Heat the mixture to boiling temperature and reflux for 10-20 hours.

  • Cool the reaction solution to 0-30°C and allow it to stand for 24-54 hours for crystallization.

  • Collect the crystals by suction filtration, wash with water, and dry to obtain the final product, 4-anilino-1-benzylpiperidine-4-carboxylic acid.

Visualizations

Synthesis_Pathway 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Iminium_Intermediate Iminium_Intermediate 1-Benzyl-4-piperidone->Iminium_Intermediate + Aniline Aminonitrile 1-Benzyl-4-cyano- 4-anilinopiperidine Iminium_Intermediate->Aminonitrile + KCN Amide 4-Anilino-1-benzylpiperidine- 4-carboxamide Aminonitrile->Amide H2SO4, H2O Carboxylic_Acid 4-Anilino-1-benzylpiperidine- 4-carboxylic acid Amide->Carboxylic_Acid HCl, H2O, heat Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Rxn Incomplete Reaction? Check_Yield->Incomplete_Rxn Yes Check_Side_Products Analyze for Side Products (e.g., Amide, Debenzylated) Check_Purity->Check_Side_Products Yes End Successful Synthesis Check_Purity->End No Optimize_Conditions Optimize Conditions (Time, Temp, Reagents) Incomplete_Rxn->Optimize_Conditions Yes Incomplete_Rxn->Check_Side_Products No Optimize_Conditions->Start Modify_Purification Modify Purification Check_Side_Products->Modify_Purification Modify_Purification->Start Side_Reaction_Hydrolysis Nitrile Aminonitrile Intermediate Amide Amide Intermediate Nitrile->Amide H2SO4, H2O Carboxylic_Acid Desired Carboxylic Acid Amide->Carboxylic_Acid HCl, H2O, heat Incomplete_Hydrolysis Incomplete Hydrolysis (Isolated Amide) Amide->Incomplete_Hydrolysis Mild Conditions/ Short Reaction Time

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the HPLC analysis of piperidine derivatives, and how can it be resolved?

The most prevalent issue is peak tailing. This occurs due to the basic nature of the piperidine nitrogen, which can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column. These secondary interactions lead to asymmetrical peak shapes, compromising resolution and the accuracy of quantification.

To resolve peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) can suppress the ionization of the silanol groups, thereby minimizing secondary interactions.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, leading to improved peak symmetry.

  • Column Selection: Employing a modern, high-purity, end-capped column or a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.

Q2: How do I choose between normal-phase and reversed-phase HPLC for the separation of piperidine derivatives?

The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the specific characteristics of the piperidine derivatives being analyzed.

  • Reversed-Phase (RP) HPLC: This is the most common mode used for piperidine derivatives. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). RP-HPLC is versatile and suitable for a wide range of piperidine compounds.

  • Normal-Phase (NP) HPLC: This mode can be effective for separating diastereomers of piperidine derivatives. It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane and ethanol).

Q3: What should I do if my piperidine derivative does not have a UV chromophore for detection?

For piperidine derivatives that lack a UV-absorbing chromophore, pre-column derivatization is a common and effective strategy. This involves reacting the analyte with a derivatizing agent that introduces a UV-active tag. A widely used reagent for this purpose is 4-toluenesulfonyl chloride (tosyl chloride). The resulting derivative can then be readily detected by a standard UV detector.

Q4: Can temperature be used to optimize the separation of piperidine derivatives?

Yes, adjusting the column temperature can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the effect of temperature on selectivity can vary, so it should be optimized as part of the method development process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of piperidine derivatives.

Issue 1: Peak Tailing
  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary interactions with residual silanols Lower the mobile phase pH to 2-3 using an acidic modifier like formic acid or phosphoric acid. Add a competing base such as triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). Use a base-deactivated or end-capped column.
Column Overload Reduce the concentration of the sample being injected.
Inappropriate Mobile Phase Strength Increase the proportion of the organic solvent in the mobile phase to decrease retention time and potentially improve peak shape.
Issue 2: Poor Resolution
  • Symptom: Overlapping peaks of the target analyte and impurities or other components.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic and aqueous phases of the mobile phase. If using acetonitrile, consider switching to methanol, or vice versa, as this can alter selectivity.
Inappropriate Stationary Phase If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity.
Gradient Elution Not Optimized If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.
Issue 3: Peak Fronting
  • Symptom: Asymmetrical peaks with a "front" extending from the front of the peak.

  • Possible Causes & Solutions:

CauseSolution
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase composition whenever possible.
Column Overload Decrease the amount of sample injected onto the column.

Data Presentation

The following tables summarize quantitative data for the HPLC analysis of various piperidine derivatives, providing a starting point for method development.

Table 1: HPLC Conditions for Piperidine-Containing Pharmaceuticals

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
Risperidone C18 (250 x 4.6 mm, 5 µm)Methanol:Acetonitrile (80:20 v/v)[1]1.0280[1]3.35[1]
Loperamide C18 (150 x 4.6 mm, 3 µm)Tetrabutylammonium hydrogen sulphate buffer:Acetonitrile (70:30 v/v)[2]1.0220[2]3.65[2]
Haloperidol C18 (250 x 4.6 mm, 5 µm)Methanol:Acetonitrile (50:50 v/v)[3]1.0244[3]2.24[3]
Fentanyl C8 (250 x 4.6 mm, 5 µm)0.23% (w/v) Aqueous Perchloric Acid:Acetonitrile (65:35 v/v)[4]1.5206[4]Not Specified

Table 2: HPLC Method Validation Parameters for Piperine (a Piperidine Alkaloid)

ParameterResult
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 3: HPLC Conditions for Derivatized Piperidine

ParameterCondition
Derivatizing Reagent 4-Toluenesulfonyl Chloride
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water (0.1% Phosphoric Acid):Acetonitrile (32:68 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength ~230 nm
Column Temperature 30°C

Experimental Protocols

Protocol 1: General HPLC Method Development for a Piperidine Derivative
  • Analyte Characterization: Determine the physicochemical properties of the piperidine derivative, including its pKa and solubility.

  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Begin with a simple mobile phase, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to control the pH.

  • Scouting Gradient: Run a broad linear gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions for the analyte.

  • Optimization of Mobile Phase:

    • Based on the scouting run, adjust the gradient slope or switch to an isocratic elution to achieve the desired retention time (ideally between 2 and 10 minutes).

    • If peak tailing is observed, systematically adjust the pH of the aqueous portion of the mobile phase (e.g., in increments of 0.5 pH units) or add a competing base like TEA (0.05-0.1%).

  • Optimization of Other Parameters: Fine-tune the flow rate and column temperature to improve peak shape and resolution.

  • Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.

Protocol 2: Pre-column Derivatization of Piperidine with Tosyl Chloride
  • Reagent Preparation:

    • Prepare a solution of the piperidine derivative in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Prepare a basic solution (e.g., 0.1 M sodium bicarbonate) to facilitate the reaction.

  • Derivatization Reaction:

    • In a vial, mix the piperidine solution with the basic solution.

    • Add an excess of the 4-toluenesulfonyl chloride solution.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The exact conditions may need to be optimized.

  • Sample Preparation for HPLC:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture if necessary.

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

MethodDevelopmentWorkflow start Start: New Piperidine Derivative Analysis uv_check Does the analyte have a UV chromophore? start->uv_check direct_hplc Direct HPLC Analysis uv_check->direct_hplc Yes derivatization Pre-column Derivatization uv_check->derivatization No optimization Optimize Mobile Phase & Conditions direct_hplc->optimization hplc_analysis HPLC Analysis of Derivative derivatization->hplc_analysis hplc_analysis->optimization end End: Validated Method optimization->end

Caption: Workflow for HPLC method development for piperidine derivatives.

TroubleshootingPeakTailing start Problem: Peak Tailing Observed cause_analysis Identify Potential Cause start->cause_analysis secondary_interactions Secondary Silanol Interactions cause_analysis->secondary_interactions Most Common column_overload Column Overload cause_analysis->column_overload mobile_phase_strength Inappropriate Mobile Phase Strength cause_analysis->mobile_phase_strength solution_ph Adjust Mobile Phase pH (2-3) secondary_interactions->solution_ph solution_additive Add Competing Base (e.g., TEA) secondary_interactions->solution_additive solution_column Use Base-Deactivated Column secondary_interactions->solution_column solution_concentration Reduce Sample Concentration column_overload->solution_concentration solution_organic Increase Organic Solvent % mobile_phase_strength->solution_organic end End: Symmetrical Peak solution_ph->end solution_additive->end solution_column->end solution_concentration->end solution_organic->end

Caption: Troubleshooting decision tree for peak tailing in HPLC analysis.

References

Overcoming low yield in the hydrolysis of 1-benzyl-4-cyano-4-anilinopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of 1-benzyl-4-cyano-4-anilinopiperidine to its corresponding carboxylic acid, 1-benzyl-4-anilino-piperidine-4-carboxylic acid. This reaction is a key step in the synthesis of various active pharmaceutical ingredients, and achieving a high yield is crucial for process efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of 1-benzyl-4-cyano-4-anilinopiperidine, helping you diagnose and resolve problems leading to low yields.

Question: My reaction has stopped, and I'm isolating a white solid that is not the desired carboxylic acid. What is it?

Answer: You are likely isolating the amide intermediate, 1-benzyl-4-anilino-4-piperidinecarboxamide. The hydrolysis of nitriles proceeds in two steps: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid.[1] Due to the steric hindrance around the quaternary carbon of your starting material, the hydrolysis of the amide to the carboxylic acid can be significantly slower than the initial hydrolysis of the nitrile. Under certain conditions, particularly if the reaction time is too short or the temperature is not high enough, the reaction can stall at the amide stage.

Question: I'm observing a very slow or incomplete reaction, even after prolonged heating. What are the possible causes and solutions?

Answer: A slow or incomplete reaction is a common challenge with this substrate due to its sterically hindered tertiary nitrile group. Several factors could be at play:

  • Insufficient Acid Concentration or Activity: The acid concentration is a critical parameter. While highly concentrated sulfuric acid can be used, it may also promote side reactions.[2] Some literature suggests that for challenging nitrile hydrolyses, an optimal concentration of sulfuric acid might be in the range of 5-20%.[2]

  • Inadequate Temperature: High temperatures are generally required to overcome the activation energy for the hydrolysis of both the nitrile and the intermediate amide. Ensure your reaction is maintained at a sufficiently high and stable temperature, typically at reflux.

  • Poor Solubility: The starting material may have limited solubility in the aqueous acidic medium, which can slow down the reaction rate. While not commonly reported for this specific reaction, ensuring vigorous stirring can help improve mass transfer.

Question: My reaction mixture is turning dark brown or black (charring), and the yield of the desired product is very low. What is causing this degradation?

Answer: Charring is indicative of decomposition of the starting material or product under the harsh acidic and high-temperature conditions. Potential side reactions include:

  • N-Debenzylation: The N-benzyl group can be susceptible to cleavage under strong acidic conditions, leading to a mixture of products.

  • Piperidine Ring Opening or Rearrangement: Although less common, prolonged exposure to very strong acids and high temperatures can potentially lead to the degradation of the piperidine ring itself.

  • Oxidation and Other Side Reactions: Concentrated sulfuric acid, especially at high temperatures, is a strong oxidizing agent and can promote various undefined side reactions, leading to the formation of colored byproducts and a lower yield of the desired carboxylic acid.[2]

To mitigate this, consider using a slightly lower concentration of sulfuric acid or exploring alternative acid systems. Careful temperature control is also crucial.

Question: The overall yield of my product is low after workup and purification. Where could I be losing my product?

Answer: Product loss can occur at several stages:

  • Incomplete Precipitation: The carboxylic acid product is typically isolated by adjusting the pH of the reaction mixture to its isoelectric point to induce precipitation. If the pH is not optimized, a significant amount of the product may remain dissolved in the aqueous solution.

  • Emulsion Formation during Extraction: If an extraction is performed, emulsions can form, making phase separation difficult and leading to product loss.

  • Losses during Recrystallization: While recrystallization is often necessary for purification, it can lead to a reduction in the final yield. Ensure you are using an appropriate solvent system and that the product is not overly soluble in the cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the hydrolysis of 1-benzyl-4-cyano-4-anilinopiperidine?

A1: Based on patent literature, a common procedure involves a two-stage acidic hydrolysis. The first stage often uses 70-90% sulfuric acid with stirring for an extended period (50-90 hours) at a moderately elevated temperature (20-50°C). This is typically followed by a second stage of heating in concentrated hydrochloric acid at reflux for 10-20 hours.

Q2: Why is a two-stage acid hydrolysis often used?

A2: The initial stage with sulfuric acid is effective for converting the sterically hindered nitrile to the intermediate amide. The subsequent treatment with hydrochloric acid at reflux is then used to drive the hydrolysis of the stable amide to the final carboxylic acid.

Q3: Can I use other acids for this hydrolysis?

A3: While sulfuric acid and hydrochloric acid are most commonly cited, other strong acids could potentially be used. However, the specific reaction conditions, such as temperature and reaction time, would need to be optimized. Weaker acids are generally not effective for the hydrolysis of such a sterically hindered nitrile.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if feasible and safe), neutralizing them, and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the disappearance of the starting material and the formation of the intermediate amide and the final carboxylic acid product.

Q5: Is it possible to stop the reaction at the amide intermediate?

A5: Yes, by carefully controlling the reaction conditions (e.g., using milder conditions, shorter reaction times, or lower temperatures), it is possible to isolate the amide as the major product. Some specialized reagents and catalysts are also known to selectively hydrate nitriles to amides.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydrolysis of 1-benzyl-4-cyano-4-anilinopiperidine

StepReagentTemperature (°C)Duration (hours)Reported Yield
Synthesis 1: Step 2 70-90% Sulfuric Acid20-5050-90Not specified for this step
Synthesis 1: Step 3 Concentrated HClReflux10-20Overall yield improved over previous methods
Synthesis 2: Amide Hydrolysis Concentrated H₂SO₄, then HClHeatingNot specifiedModerate yields reported

Note: Yields are often reported for the entire multi-step synthesis and not always for the individual hydrolysis step. The patent literature suggests these conditions lead to improved overall yields compared to prior art.

Experimental Protocols

Protocol 1: Two-Stage Acidic Hydrolysis

This protocol is adapted from patent literature describing the synthesis of 1-benzyl-4-anilino-piperidine-4-carboxylic acid.

Step 1: Hydrolysis to the Amide Intermediate

  • Carefully add the solid 1-benzyl-4-cyano-4-anilinopiperidine to 70-90% sulfuric acid in a suitable reaction vessel equipped with a stirrer.

  • Stir the mixture at a temperature between 20-50°C for 50-90 hours.

  • Upon completion (as determined by reaction monitoring), carefully pour the reaction mixture into a beaker containing crushed ice.

  • Adjust the pH of the solution to 4-9 at a temperature of 0-10°C using concentrated ammonia water to precipitate the crude amide.

  • Filter the resulting solid, wash it with water, and dry.

Step 2: Hydrolysis of the Amide to the Carboxylic Acid

  • Add the crude amide solid obtained in Step 1 to concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain it for 10-20 hours.

  • After the reaction is complete, cool the mixture to 0-30°C and allow it to stand for 24-54 hours to allow for crystallization of the product.

  • Collect the product by filtration, wash with water, and dry to obtain 1-benzyl-4-anilino-piperidine-4-carboxylic acid.

Mandatory Visualizations

Hydrolysis_Pathway Start 1-benzyl-4-cyano- 4-anilinopiperidine Amide 1-benzyl-4-anilino- 4-piperidinecarboxamide Start->Amide H₂O, H⁺ (e.g., H₂SO₄) Step 1 Acid 1-benzyl-4-anilino- piperidine-4-carboxylic acid Amide->Acid H₂O, H⁺ (e.g., HCl, heat) Step 2

Caption: Reaction pathway for the two-step hydrolysis.

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Reaction Incomplete? Start->CheckReaction CheckDegradation Degradation/Charring? CheckReaction->CheckDegradation No Incomplete_Sol Increase Reaction Time Increase Temperature Optimize Acid Concentration CheckReaction->Incomplete_Sol Yes CheckWorkup Low Yield After Workup? CheckDegradation->CheckWorkup No Degradation_Sol Lower Temperature Use Less Concentrated Acid Consider Inert Atmosphere CheckDegradation->Degradation_Sol Yes CheckWorkup->Incomplete_Sol No Workup_Sol Optimize pH for Precipitation Improve Extraction Technique Optimize Recrystallization Solvent CheckWorkup->Workup_Sol Yes

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Yield Reaction Yield Temp Temperature Temp->Yield Increases rate Side_Reactions Side Reactions Temp->Side_Reactions Increases Time Reaction Time Time->Yield Increases conversion Acid_Conc Acid Concentration Acid_Conc->Yield Increases rate Acid_Conc->Side_Reactions Increases Side_Reactions->Yield Decreases

Caption: Factors influencing reaction yield.

References

Reducing reaction time in the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Our aim is to help you reduce reaction times and overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on reducing reaction time and improving yield.

Issue 1: Slow or Incomplete Strecker Reaction (Formation of α-aminonitrile)

  • Question: My initial reaction between 1-benzyl-4-piperidone, aniline, and a cyanide source is sluggish and results in a low yield of the intermediate, 1-benzyl-4-cyano-4-anilinopiperidine. How can I speed this up?

  • Answer: The Strecker synthesis is a critical step, and its efficiency can be influenced by several factors. Here are some troubleshooting steps:

    • Optimize Reaction Time: While some protocols suggest long reaction times, it has been observed that for similar structures, decreasing the reaction time can surprisingly increase the yield. For instance, in a related synthesis, reducing the reaction time from two days to one day boosted the yield from 30% to nearly 80%. An optimal time was found to be 18 hours[1]. It is recommended to monitor the reaction progress (e.g., by TLC) to determine the optimal endpoint.

    • Control of pH: The formation of the imine intermediate is acid-catalyzed, but a high concentration of acid can protonate the amine, rendering it non-nucleophilic. Conversely, the cyanide addition requires a sufficiently nucleophilic cyanide anion, which is favored at higher pH. Careful control of pH is therefore crucial. The use of glacial acetic acid is common to facilitate imine formation[2].

    • Temperature Management: The initial addition of reagents, particularly the cyanide source, is often performed at a reduced temperature (0-15 °C) to control the exothermic reaction. Subsequently, heating the reaction mixture to reflux can significantly accelerate the reaction rate[2][3].

    • Catalyst: While the Strecker reaction is often self-catalyzed by the acidic and basic components, the use of an appropriate catalyst can be explored.

Issue 2: Prolonged Hydrolysis of the Intermediate Nitrile/Amide

  • Question: The hydrolysis of the α-aminonitrile or the corresponding amide to the final carboxylic acid is taking an excessively long time. What can I do to shorten this step?

  • Answer: The hydrolysis step is frequently a time-consuming part of the synthesis. Here are strategies to reduce the reaction time:

    • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.

      • Acidic Hydrolysis: Concentrated acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used. Refluxing in concentrated HCl for a period of 10-20 hours is a documented method[3]. One patent suggests a reflux time of 5-20 hours in concentrated hydrochloric acid[2]. The concentration of the acid is also a key parameter.

      • Reaction Temperature: Increasing the reaction temperature to reflux is a standard method to accelerate the hydrolysis[2][3].

    • Stepwise Hydrolysis: Some protocols employ a two-step hydrolysis: first to the amide using concentrated sulfuric acid, followed by hydrolysis of the amide to the carboxylic acid with hydrochloric acid[4]. Optimizing the time and temperature for each of these steps can lead to an overall reduction in reaction time. For the conversion of the nitrile to the amide, reaction times of 50-90 hours at 20-50 °C in 70-90% sulfuric acid have been reported[3].

Issue 3: Low Overall Yield and Tedious Workup

  • Question: My overall yield is low, and the purification process is complicated. Are there ways to improve this?

  • Answer: Low yields and difficult workups are often linked to side reactions and incomplete conversions.

    • Reagent Purity: Ensure the purity of starting materials. For example, aniline should be distilled from potassium hydroxide (KOH) before use to remove impurities[1].

    • Optimized Reaction Conditions: As detailed in the issues above, optimizing time, temperature, and pH for each step is crucial. A reported three-step reaction sequence had a total yield of only 32.48%, highlighting the need for optimization[2].

    • Crystallization: Proper crystallization techniques are vital for isolating a pure product and improving the final yield. Cooling the reaction mixture to 0-30 °C and allowing sufficient time for crystallization (24-54 hours) has been described[3].

Frequently Asked Questions (FAQs)

  • Q1: What is a typical reaction time for the synthesis of this compound?

    • A1: The total reaction time can vary significantly depending on the specific protocol. The initial Strecker-type reaction can range from a few hours to overnight (e.g., 18 hours)[1]. The subsequent hydrolysis step is often the longest, with reflux times reported between 5 and 20 hours in concentrated acid[2]. Some protocols involving a two-step hydrolysis mention reaction times of 50-90 hours for the first step alone[3].

  • Q2: Can microwave irradiation be used to reduce the reaction time?

    • A2: While the provided literature does not specifically mention microwave-assisted synthesis for this compound, microwave irradiation is a well-known technique for accelerating organic reactions, including hydrolyses. It would be a viable area for experimental optimization to potentially reduce reaction times significantly.

  • Q3: What are the key safety precautions to take during this synthesis?

    • A3: This synthesis involves highly toxic and hazardous materials.

      • Cyanide: Hydrogen cyanide (HCN) or cyanide salts (e.g., KCN, NaCN) are extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

      • Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with care and appropriate PPE.

      • Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.

Data Summary

Table 1: Reported Reaction Parameters for Hydrolysis Step

IntermediateReagentTemperatureTimeReference
1-benzyl-4-cyano-4-anilinopiperidine70-90% H₂SO₄20-50 °C50-90 h[3]
1-benzyl-4-carbamyl-4-anilinopiperidineConcentrated HClReflux10-20 h[3]
1-benzyl-4-carbamyl-4-anilinopiperidineConcentrated HClReflux5-20 h[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis via α-aminonitrile and Hydrolysis (Based on Patent CN102442937A)

  • Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine

    • Cool 1-benzyl-4-piperidone to 0-15 °C.

    • Under the action of a base catalyst, add hydrocyanic acid.

    • Heat the reaction solution to a reflux state and add aniline.

    • After the reaction is complete, cool the solution to below 5 °C.

    • Add glacial acetic acid to induce crystallization.

    • Filter the mixture to obtain the solid 1-benzyl-4-cyano-4-anilinopiperidine[3].

  • Step 2: Hydrolysis to 1-benzyl-4-carbamyl-4-anilinopiperidine

    • Add the solid from Step 1 to 70-90% sulfuric acid.

    • Stir and react at 20-50 °C for 50-90 hours.

    • Pour the reaction solution into a crushed ice solution.

    • Adjust the pH of the solution to 4-9 at 0-10 °C using concentrated ammonia water to induce crystallization.

    • Filter and wash the solid to obtain the white powder of 1-benzyl-4-carbamyl-4-anilinopiperidine[3].

  • Step 3: Hydrolysis to this compound

    • Add the solid from Step 2 to concentrated hydrochloric acid.

    • Heat the mixture to boiling temperature and carry out a reflux reaction for 10-20 hours.

    • Cool the solution to 0-30 °C and let it stand for 24-54 hours for crystallization.

    • Perform suction filtration, wash with water, and dry to obtain the final product[3].

Visualizations

Troubleshooting_Workflow cluster_strecker Issue: Slow Strecker Reaction Start_Strecker Start Strecker Reaction Check_Rate Reaction Rate Sluggish? Start_Strecker->Check_Rate Optimize_Time Optimize Reaction Time (e.g., 18h) Check_Rate->Optimize_Time Yes Control_pH Control pH (e.g., with Acetic Acid) Check_Rate->Control_pH Yes Manage_Temp Manage Temperature (Initial Cooling, then Reflux) Check_Rate->Manage_Temp Yes Proceed_Strecker Proceed to Hydrolysis Check_Rate->Proceed_Strecker No Optimize_Time->Proceed_Strecker Control_pH->Proceed_Strecker Manage_Temp->Proceed_Strecker Hydrolysis_Troubleshooting cluster_hydrolysis Issue: Prolonged Hydrolysis Start_Hydrolysis Start Hydrolysis Step Check_Time Reaction Time Excessive? Start_Hydrolysis->Check_Time Select_Acid Select Appropriate Acid (HCl or H2SO4) Check_Time->Select_Acid Yes Increase_Temp Increase Temperature (to Reflux) Check_Time->Increase_Temp Yes Consider_Stepwise Consider Stepwise Hydrolysis (Nitrile -> Amide -> Acid) Check_Time->Consider_Stepwise Yes Complete Reaction Complete Check_Time->Complete No Select_Acid->Complete Increase_Temp->Complete Consider_Stepwise->Complete

References

Technical Support Center: Crystallization of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the crystallization of this compound, presented in a question-and-answer format.

Issue 1: The compound fails to crystallize upon cooling.

  • Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation upon cooling typically indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited. Several techniques can be used to induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

    • Seeding: If available, add a single, small crystal of pure this compound to the cooled solution. A seed crystal acts as a template, promoting the growth of larger crystals.

    • Concentration: If the solution is too dilute, partially evaporate the solvent to increase the compound's concentration and induce supersaturation.

    • Extended Cooling: Place the solution in an ice bath or refrigerator for an extended period to further decrease the solubility of the compound.

Issue 2: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling, my compound separates as a liquid (an oil) rather than a solid. How can I resolve this?

  • Answer: "Oiling out" can occur if the solution is too concentrated or cooled too rapidly. It can also happen if the boiling point of the solvent is higher than the melting point of the solute. To address this:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can promote gradual cooling.

    • Solvent System Modification: Consider using a different solvent or a solvent mixture. For zwitterionic compounds, a mixture of a polar protic solvent (like ethanol or methanol) and a less polar co-solvent can sometimes prevent oiling out.

Issue 3: The resulting crystals are very fine or appear amorphous.

  • Question: I obtained a solid, but it consists of very fine needles or an amorphous powder. How can I grow larger, more well-defined crystals?

  • Answer: The formation of fine or amorphous solids is often a result of rapid crystallization. To encourage the growth of larger crystals:

    • Slower Cooling Rate: As mentioned previously, slowing down the cooling process allows for more orderly crystal lattice formation.

    • Solvent Selection: Experiment with different solvents or solvent systems. A solvent in which the compound has slightly higher solubility at elevated temperatures can sometimes lead to better crystal formation upon cooling.

    • pH Adjustment: For amphoteric compounds like this, the pH of the solution can significantly influence crystal habit. Slight adjustments in pH may promote the formation of more ordered crystals.

Issue 4: The crystals are colored or appear impure.

  • Question: My crystals have a noticeable color, but the pure compound is expected to be white. How can I remove colored impurities?

  • Answer: Colored impurities can often be removed using activated charcoal.

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution.

    • Hot Filtration: Keep the solution hot and perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that some of your product may also be adsorbed, potentially reducing the yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the likely form of this compound in the solid state?

    • A1: this compound contains both a basic tertiary amine and an acidic carboxylic acid group. Therefore, it can exist as a free base, an acid salt (like the dihydrochloride), or a zwitterion. The zwitterionic form is common for amino acids and may be the predominant form of the neutral solid.

  • Q2: How does pH affect the crystallization of this compound?

    • A2: The pH of the crystallization medium is critical. In highly acidic solutions (e.g., concentrated HCl), the compound will exist as the dihydrochloride salt, which can be readily crystallized.[1][2] Near its isoelectric point, the compound is likely to be in its zwitterionic form, which generally has lower solubility in water and some organic solvents, favoring crystallization. At high pH, it will exist as the carboxylate salt.

  • Q3: What are some good starting solvents for crystallization of the free base/zwitterionic form?

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource
This compound
Molecular FormulaC₁₉H₂₂N₂O₂[3]
Molecular Weight310.4 g/mol [3]
Dihydrochloride Salt
Molecular FormulaC₁₉H₂₄Cl₂N₂O₂[4][5]
Molecular Weight383.3 g/mol [5]
Table 2: Suggested Solvents for Crystallization Screening (Zwitterionic/Free Base Form)
Solvent/SystemExpected Solubility (Hot)Expected Solubility (Cold)Notes
EthanolSolubleSparingly SolubleA good starting point for polar zwitterionic compounds.[6]
IsopropanolSolubleSparingly SolubleSimilar to ethanol, may offer different crystal morphology.[6]
Methanol/WaterSolublePoorly SolubleThe addition of water as an anti-solvent can induce crystallization.
AcetonitrileModerately SolublePoorly SolubleA polar aprotic solvent that can be effective.
Ethyl Acetate/HexaneSolublePoorly SolubleA less polar system; the compound is dissolved in a "good" solvent (ethyl acetate) and a "poor" solvent (hexane) is added.

Experimental Protocols

Protocol 1: Crystallization of this compound as the Dihydrochloride Salt

This protocol is adapted from a patented synthesis method.[1][2]

  • Dissolution: Place the crude this compound in a round-bottom flask. Add concentrated hydrochloric acid in a molar ratio of approximately 1:20 to 1:35 (compound:HCl).

  • Heating: Heat the mixture to boiling with stirring until all the solid has dissolved.

  • Cooling and Crystallization: After complete dissolution, slowly cool the reaction solution to 0-30°C. Allow the solution to stand undisturbed for 24-48 hours to facilitate crystallization.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Protocol for Crystallization of the Zwitterionic/Free Base Form

This is a general protocol based on common techniques for zwitterionic compounds. Solvent selection should be optimized based on the suggestions in Table 2.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethanol). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_dihydrochloride Protocol 1: Dihydrochloride Salt Crystallization cluster_zwitterion Protocol 2: Zwitterion/Free Base Crystallization D1 Dissolve crude product in concentrated HCl D2 Heat to boiling D1->D2 D3 Cool slowly to 0-30°C (24-48h) D2->D3 D4 Vacuum filter crystals D3->D4 D5 Wash with cold water D4->D5 D6 Dry under vacuum D5->D6 Z1 Dissolve crude product in minimal hot solvent Z2 Cool to room temperature Z1->Z2 Z3 Induce crystallization (scratch/seed) Z2->Z3 Z4 Cool in ice bath Z3->Z4 Z5 Vacuum filter crystals Z4->Z5 Z6 Wash with cold solvent Z5->Z6 Z7 Dry under vacuum Z6->Z7

Caption: Experimental workflows for the crystallization of the dihydrochloride salt and the zwitterionic/free base form.

troubleshooting_crystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_fine_crystals Troubleshooting: Poor Crystal Quality Start Dissolve compound in hot solvent & cool Q1 Crystals form? Start->Q1 OilingOut Compound 'Oils Out' Start->OilingOut Success Collect Crystals Q1->Success Yes NoCrystals No Crystals Q1->NoCrystals No FineCrystals Fine/Amorphous Solid Success->FineCrystals NC1 Scratch flask NoCrystals->NC1 OO1 Reheat and add more solvent OilingOut->OO1 FC1 Decrease cooling rate FineCrystals->FC1 NC2 Add seed crystal NC1->NC2 NC3 Concentrate solution NC2->NC3 NC4 Cool further (ice bath) NC3->NC4 OO2 Cool more slowly OO1->OO2 OO3 Change solvent system OO2->OO3 FC2 Try a different solvent FC1->FC2 FC3 Adjust pH slightly FC2->FC3

References

Stability issues of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results for this compound in solution are inconsistent. What could be the cause?

A1: Inconsistent analytical results, such as a decrease in the peak area during chromatography, may suggest degradation of the compound in your solution. This compound contains functional groups, such as a tertiary amine within the piperidine ring and a carboxylic acid, that can be susceptible to degradation under certain conditions. It is crucial to evaluate the stability of the compound under your specific experimental setup. Forced degradation studies can be a valuable tool for understanding the compound's stability profile.[1][2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its chemical structure. The primary sites for degradation are likely the piperidine ring and the tertiary amine. Potential pathways include:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or products from ring-opening.[2] This can be initiated by atmospheric oxygen over time or by the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[2]

  • Thermal Degradation: Elevated temperatures may lead to decarboxylation (loss of CO2) from the carboxylic acid group or other complex degradation reactions.[2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability of the compound, it is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Avoid contact with skin and eyes and handle in a well-ventilated area.[3][4] For solutions, it is advisable to prepare them fresh and protect them from light and elevated temperatures.

Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common technique to assess the purity of your compound and detect degradation products.[1][5] By comparing chromatograms of a fresh sample with an aged or stressed sample, you can observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Mass spectrometry (MS) coupled with HPLC can then be used to identify the structure of these degradation products.

Hypothetical Forced Degradation Study

Forced degradation studies are essential for understanding a compound's stability.[1] The following table outlines hypothetical stress conditions for evaluating the stability of this compound.

Stress ConditionReagent/ConditionDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 hoursHydrolysis of amide linkage (if applicable in derivatives) or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH24 hoursBase-catalyzed hydrolysis or degradation.[2]
Oxidation 3% H₂O₂8 hoursOxidation of the tertiary amine to an N-oxide or ring opening.[2]
Thermal Degradation 60°C48 hoursDecarboxylation or other thermal-induced degradation.[2]
Photodegradation UV light (e.g., 254 nm)24 hoursLight-induced degradation through radical mechanisms.[2]

Experimental Protocol: Stability Analysis using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in solution.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This will be your stock solution.

2. Application of Stress Conditions:

  • For each stress condition (as outlined in the table above), mix a portion of the stock solution with the respective stress agent.
  • Maintain a control sample of the stock solution under normal conditions (e.g., room temperature, protected from light).

3. Sample Analysis by HPLC:

  • At specified time points, withdraw an aliquot from each stressed and control sample.
  • Neutralize the acid and base-stressed samples before injection, if necessary.
  • Dilute the samples to an appropriate concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[5] The mobile phase could consist of acetonitrile, water, and an acid modifier like formic or phosphoric acid.[5]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.
  • Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.
  • Identify and quantify any significant degradation products.

Visualizations

Hypothetical_Degradation_Pathway Compound 1-Benzyl-4-(phenylamino) piperidine-4-carboxylic acid N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation (e.g., H₂O₂) Decarboxylated Decarboxylated Product Compound->Decarboxylated Thermal Stress (Heat) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photodegradation Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

References

Technical Support Center: Purification of Piperidine Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and other impurities during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in piperidine synthesized from the hydrogenation of pyridine?

A1: The most common impurity is unreacted pyridine. Due to the formation of a piperidine-pyridine azeotrope (a mixture that boils at a constant temperature), simple distillation is often insufficient for complete separation.[1][2] Other potential impurities include dipiperidyls and other high-boiling point bases.

Q2: My piperidine product from a reductive amination reaction is impure. What are the likely unreacted starting materials I need to remove?

A2: For piperidine synthesis via reductive amination of glutaraldehyde with a primary amine, the most common unreacted starting materials are excess glutaraldehyde and the primary amine. Additionally, partially reacted intermediates and over-alkylated products can also be present.

Q3: I have an old bottle of piperidine that has turned yellow. What is the likely impurity and can it still be used?

A3: The yellow discoloration is likely due to oxidation products. For non-sensitive applications, it might be usable. However, for reactions where high purity is crucial, purification is recommended to remove these and other potential impurities like piperidine hydrochloride, which can form from exposure to HCl in the lab environment.

Q4: My piperidine appears to have crystallized in the bottle. What could be the cause?

A4: Piperidine has a melting point of -7 °C (19 °F) and can solidify at low temperatures.[3] Another possibility is the formation of piperidine salts, such as piperidine carbonate from a reaction with atmospheric carbon dioxide, or piperidine hydrochloride. Gentle warming should melt pure piperidine. If a solid remains at room temperature, it is likely a salt.

Q5: Which purification method is best for my piperidine sample?

A5: The optimal purification method depends on the primary impurities and the desired final purity.

  • For pyridine removal: Azeotropic distillation with water or salt formation with CO2 are highly effective.[2][4]

  • For removing a variety of impurities with different boiling points: Fractional distillation is a suitable choice.

  • For removing non-volatile or polar impurities: Column chromatography can be employed.[5]

  • For removing unreacted aldehydes (like glutaraldehyde): A wash with a sodium bisulfite solution is effective.[6][7]

  • For removing unreacted primary amines: Reaction with a dione like 2,5-hexanedione followed by distillation can be used.[8]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of your piperidine product.

Issue 1: Incomplete Removal of Pyridine
  • Symptom: GC/MS analysis of your purified piperidine consistently shows a significant peak corresponding to pyridine.

  • Possible Cause: Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by simple distillation difficult.[1][2]

  • Solutions:

    • Azeotropic Distillation: Introduce an entrainer like water to the distillation. This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[2]

    • Purification via Salt Formation: Piperidine is a stronger base than pyridine and will selectively react with CO2 to form a solid piperidine carbonate, which can be filtered off. The free piperidine is then liberated by treatment with a strong base.[4]

Issue 2: Presence of Unreacted Glutaraldehyde
  • Symptom: Your reaction mixture contains residual aldehyde, confirmed by TLC or other analytical methods.

  • Possible Cause: An excess of glutaraldehyde was used in the reductive amination, or the reaction did not go to completion.

  • Solution: Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form water-soluble adducts.[6][9] Washing the crude product with a saturated solution of sodium bisulfite will remove the unreacted glutaraldehyde into the aqueous phase.

Issue 3: Presence of Unreacted Primary Amine
  • Symptom: Your purified piperidine is contaminated with the primary amine used as a starting material. The boiling points are too close for efficient separation by distillation.

  • Possible Cause: An excess of the primary amine was used, or the reaction stoichiometry was not optimal.

  • Solution: Reaction with a Dione: Primary amines react with diones like 2,5-hexanedione to form pyrroles, which have significantly different boiling points from piperidine and can be easily separated by distillation.[8]

Issue 4: Low Yield After Purification
  • Symptom: The amount of purified piperidine recovered is significantly lower than expected.

  • Possible Causes & Solutions:

    • Losses During Distillation: Aggressive heating can lead to the loss of product along with the impurities.

      • Solution: Optimize the heating rate and reflux ratio during distillation to minimize the carryover of piperidine into the impurity fractions.[5]

    • Incomplete Liberation of Piperidine from Salt: When using the salt formation method, the hydrolysis step to regenerate free piperidine may be incomplete.

      • Solution: Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the piperidine salt. Adequate stirring and reaction time are also crucial.[5]

    • Product Adherence to Chromatography Column: As a basic compound, piperidine can strongly adhere to acidic silica gel in column chromatography, leading to poor recovery.

      • Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a basic stationary phase like alumina.[5]

Data Presentation

The following table summarizes the efficiency of various purification methods for removing common impurities in piperidine synthesis.

Purification MethodPrimary Impurity RemovedTypical Final PurityTypical Recovery RateNotes
Azeotropic Distillation Pyridine~98%[1]86.5%[1]Effective for breaking the piperidine-pyridine azeotrope.
Salt Formation (with CO2) Pyridine>99.9%[4]HighA simple and energy-efficient method with low waste.[4]
Reaction with 2,5-Hexanedione followed by Distillation n-Amylamine (Primary Amine)>99.5%[8]93.4%[8]Highly selective for primary amines.
Column Chromatography Polar and Non-volatile Impurities>98%~78%Requires careful selection of stationary and mobile phases, especially for basic compounds.
Acid-Base Extraction Neutral and Acidic ImpuritiesDependent on subsequent purificationGoodA good initial work-up step to remove non-basic impurities.
Sodium Bisulfite Wash Aldehydes (e.g., Glutaraldehyde)Effective for aldehyde removal, overall purity depends on other impuritiesHighForms a water-soluble adduct with the aldehyde for easy removal.[6][9]

Experimental Protocols

Protocol 1: Purification via Carbonate Salt Formation (for Pyridine Removal)
  • Dissolution: Dissolve the crude piperidine containing pyridine in a suitable organic solvent (e.g., diethyl ether, acetone).

  • Precipitation: Cool the solution in an ice bath and bubble carbon dioxide (CO2) gas through it with stirring. A white precipitate of piperidine carbonate will form. Continue bubbling until precipitation is complete.

  • Filtration: Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine.

  • Liberation of Free Piperidine: Transfer the piperidine carbonate to a separate flask and add an aqueous solution of a strong base (e.g., 20% NaOH or KOH) to hydrolyze the salt and liberate the free piperidine.

  • Extraction: The resulting mixture will form two layers. Separate the organic layer containing the piperidine.

  • Final Purification: The piperidine can be further purified and dried by distillation.

Protocol 2: Removal of Unreacted Glutaraldehyde with Sodium Bisulfite
  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol or THF.[9]

  • Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for 30-60 minutes.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and more water to the mixture. Transfer to a separatory funnel and shake.

  • Separation: Allow the layers to separate. The aqueous layer will contain the glutaraldehyde-bisulfite adduct. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified piperidine product.

Protocol 3: Removal of Unreacted Primary Amine with 2,5-Hexanedione
  • Reaction Setup: In a flask equipped with a stirrer, add the crude piperidine containing the primary amine impurity.

  • Reagent Addition: Add 2,5-hexanedione to the mixture. A typical stoichiometry is a slight excess of the dione relative to the estimated amount of primary amine impurity.

  • Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by GC to confirm the disappearance of the primary amine.

  • Purification: Once the reaction is complete, the resulting N-substituted pyrrole can be easily separated from the piperidine product by fractional distillation due to their significantly different boiling points.[8]

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in troubleshooting the removal of unreacted starting materials in piperidine synthesis.

G cluster_start Initial Assessment cluster_decision Purification Method Selection cluster_methods Purification Techniques start Crude Piperidine Product impurity_id Identify Primary Impurity (TLC, GC-MS, NMR) start->impurity_id pyridine Pyridine impurity_id->pyridine aldehyde Unreacted Aldehyde (e.g., Glutaraldehyde) impurity_id->aldehyde amine Unreacted Primary Amine impurity_id->amine other Other Impurities (Polar, Non-volatile, etc.) impurity_id->other distillation Azeotropic Distillation or Salt Formation (CO2) pyridine->distillation bisulfite Sodium Bisulfite Wash aldehyde->bisulfite dione Reaction with Dione + Distillation amine->dione chromatography Column Chromatography or Acid-Base Extraction other->chromatography end Purified Piperidine distillation->end Pure Piperidine bisulfite->end dione->end chromatography->end

Caption: A decision-making workflow for selecting the appropriate purification method based on the identified primary impurity.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Purification cause1 Losses during Distillation? start->cause1 cause2 Incomplete Liberation from Salt? start->cause2 cause3 Adherence to Chromatography Column? start->cause3 sol1 Optimize heating rate and reflux ratio. cause1->sol1 sol2 Use excess strong base (NaOH/KOH) for hydrolysis and ensure adequate stirring/reaction time. cause2->sol2 sol3 Deactivate silica gel with a base (e.g., triethylamine) or use a basic stationary phase (alumina). cause3->sol3 end Higher Recovery of Pure Piperidine sol1->end Improved Yield sol2->end sol3->end

Caption: A troubleshooting guide for diagnosing and resolving low yield issues during piperidine purification.

References

Technical Support Center: Fast UPLC Analysis of Fentanyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the rapid analysis of fentanyl precursors using Ultra-Performance Liquid Chromatography (UPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the UPLC analysis of fentanyl precursors.

IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample overload.4. Extra-column volume.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is appropriate for the analytes (typically 2-8 for silica-based RP columns).3. Reduce the amount of sample injected.4. Use shorter capillary connections with appropriate inner diameters (e.g., 0.13 mm for UPLC).[1]
Inconsistent Retention Times 1. Unstable pump flow rate or leaks in the system.2. Inadequate column equilibration.3. Changes in mobile phase composition.4. Temperature fluctuations.1. Check for leaks in the pump and connections; perform a flow rate precision test.[1][2]2. Increase the column equilibration time to at least 5-10 column volumes.[1]3. Ensure the mobile phase is well-mixed and degassed.4. Use a column oven to maintain a consistent temperature.
High Backpressure 1. Clogged column frit or tubing.2. Particulate matter from the sample or mobile phase.3. Incorrect column installation.1. Reverse-flush the column (if recommended by the manufacturer) or replace the column frit.2. Filter all samples and mobile phases before use.3. Ensure all fittings are correctly tightened.
Low Signal Intensity or Sensitivity 1. Contaminated ion source or mass spectrometer.2. Improper mobile phase composition affecting ionization.3. Matrix effects from the sample.[3][4]4. Analyte degradation.1. Clean the ion source and mass spectrometer components as per the manufacturer's instructions.2. Optimize mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization. Using 0.1% formic acid has been shown to improve sensitivity for some opioids compared to ammonium acetate with formic acid.[4]3. Improve sample cleanup using techniques like solid-phase extraction (SPE).[1][3]4. Ensure proper sample storage and handling.
Carryover (Ghost Peaks) 1. Contamination in the injector, column, or detector.2. Adsorption of analytes onto system components.1. Implement a robust needle wash protocol with a strong solvent.2. Flush the entire system with a strong eluent.3. If carryover persists, some components like the injector needle or rotor seal may need replacement.[5]
Baseline Noise or Drift 1. Contaminated mobile phase or system.2. Air bubbles in the system.3. Detector lamp aging (for UV detectors).1. Use high-purity solvents and freshly prepared mobile phases.[5]2. Degas the mobile phase thoroughly.3. Replace the detector lamp if necessary.[1]

Frequently Asked Questions (FAQs)

1. What are the most common fentanyl precursors, and can they be analyzed in a single run?

Common fentanyl precursors include 4-anilino-N-phenethylpiperidine (4-ANPP) and norfentanyl.[3] Many UPLC-MS/MS methods have been developed for the simultaneous analysis of fentanyl, its analogues, and precursors in a single, rapid run, often within a few minutes.[3][6]

2. What type of UPLC column is best suited for fentanyl precursor analysis?

Reversed-phase columns, such as those with C18 or biphenyl stationary phases, are commonly used for the analysis of fentanyl and its precursors.[6][7] Columns with smaller particle sizes (e.g., 1.7 µm) are often employed in UPLC systems to achieve high resolution and fast separation times.[6]

3. How can I minimize matrix effects when analyzing complex samples like blood or urine?

Effective sample preparation is crucial. Techniques like "dilute and shoot," protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are used to remove interfering substances.[8] SPE, in particular, can provide cleaner extracts and reduce matrix effects.[3]

4. What are the key parameters to consider for method validation in the analysis of controlled substances like fentanyl precursors?

Method validation for controlled substances should follow established guidelines and typically includes the assessment of:

  • Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Robustness

  • Carryover Effect

  • Matrix Effect[9][10][11][12]

5. How can I ensure the stability of my samples and standards?

Stock solutions of fentanyl analogues are often prepared in methanol.[7] It is important to store both samples and standards at appropriate temperatures (e.g., refrigerated or frozen) to prevent degradation. Stability studies should be part of the method validation process to determine how storage conditions affect analyte concentrations over time.

Experimental Protocols

Sample Preparation: Protein Precipitation for Blood Samples
  • To a 100 µL blood sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC system.

UPLC-MS/MS Method for Fentanyl Precursor Analysis
  • Instrumentation : Waters ACQUITY UPLC I-Class interfaced with a Xevo TQ-S micro tandem quadrupole mass spectrometer.[3]

  • Column : ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[6]

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.[3]

  • Column Temperature : 40 °C.[13]

  • Gradient Elution :

Time (min)% Mobile Phase B
0.05
2.095
2.595
2.65
4.05
  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[6]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions should be optimized for each analyte.

Quantitative Data Summary

The following table summarizes typical performance data for a validated UPLC-MS/MS method for fentanyl precursor analysis.[8][9]

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.001 - 0.005 µg/L
Limit of Quantification (LOQ) 0.005 - 0.01 µg/L
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Blood/Urine Sample extraction Protein Precipitation / SPE start->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for UPLC-MS/MS analysis of fentanyl precursors.

troubleshooting_tree cluster_peak Peak Issues cluster_system System Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time backpressure High Backpressure? start->backpressure sensitivity Low Sensitivity? start->sensitivity solution_column Check/Replace Column peak_shape->solution_column Yes solution_mobile_phase Verify Mobile Phase pH peak_shape->solution_mobile_phase Yes solution_overload Reduce Sample Load peak_shape->solution_overload Yes solution_leak Check for Leaks retention_time->solution_leak Yes solution_equilibration Increase Equilibration retention_time->solution_equilibration Yes solution_mobile_phase_comp Check Mobile Phase retention_time->solution_mobile_phase_comp Yes solution_flush Flush/Replace Column backpressure->solution_flush Yes solution_filter Filter Sample/Mobile Phase backpressure->solution_filter Yes solution_clean_source Clean Ion Source sensitivity->solution_clean_source Yes solution_optimize_mp Optimize Mobile Phase sensitivity->solution_optimize_mp Yes solution_sample_prep Improve Sample Prep sensitivity->solution_sample_prep Yes

Caption: Troubleshooting decision tree for common UPLC issues.

fentanyl_synthesis NPP N-phenethyl-4-piperidinone (NPP) ANPP 4-anilino-N-phenethylpiperidine (4-ANPP) NPP->ANPP Reductive Amination Fentanyl Fentanyl ANPP->Fentanyl Acylation

Caption: Simplified synthetic relationship between fentanyl and its precursors.

References

Validation & Comparative

Comparison of synthesis routes for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of documented synthetic routes for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a crucial precursor in the synthesis of fentanyl and its analogues. We present a quantitative analysis of various synthetic strategies, detailed experimental protocols, and visual representations of the chemical pathways to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparing Synthesis Routes

The primary approach to synthesizing this compound is a multi-step process commencing with a Strecker-type reaction. This involves the condensation of 1-benzyl-4-piperidone, aniline, and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group, typically in two stages via a carboxamide intermediate, yields the final carboxylic acid. Variations in reagents and reaction conditions at each stage significantly impact the overall efficiency and scalability of the synthesis.

Synthesis RouteKey Reagents & ConditionsOverall YieldAdvantagesDisadvantages
Route A: Classical Strecker Synthesis & Hydrolysis 1. KCN, Aniline, Acetic Acid in CHCl3; 2. conc. H2SO4; 3. Basic Hydrolysis (e.g., KOH)~33-39%[1]Well-established methodology.Low overall yield, potentially harsh reaction conditions.[1]
Route B: Optimized Strecker Synthesis & Acid Hydrolysis 1. HCN, Aniline, Base catalyst in Methanol; 2. 70-90% H2SO4; 3. conc. HClNot explicitly stated, but optimized for higher yield and reduced solvent use.Avoids large quantities of organic solvents like dichloromethane, simplified workflow.[2][3]Requires handling of highly toxic HCN.
Route C: Alternative Hydrolysis via Spirohydantoin 1. Strecker reaction to form α-aminonitrile; 2. Reaction with CSI followed by cyclization (1M HCl); 3. Alkaline hydrolysis39%[1]Provides an alternative to direct nitrile hydrolysis.Involves additional steps and reagents.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Synthesis_Route_A 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone α-Aminonitrile α-Aminonitrile 1-Benzyl-4-piperidone->α-Aminonitrile Aniline, KCN Aniline Aniline Aniline->α-Aminonitrile KCN KCN KCN->α-Aminonitrile Carboxamide Carboxamide α-Aminonitrile->Carboxamide conc. H2SO4 Carboxylic Acid Carboxylic Acid Carboxamide->Carboxylic Acid Basic Hydrolysis

Caption: Route A - Classical Strecker Synthesis and Hydrolysis.

Synthesis_Route_B 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone α-Aminonitrile α-Aminonitrile 1-Benzyl-4-piperidone->α-Aminonitrile Aniline, HCN, Base Aniline Aniline Aniline->α-Aminonitrile HCN HCN HCN->α-Aminonitrile Carboxamide Carboxamide α-Aminonitrile->Carboxamide 70-90% H2SO4 Carboxylic Acid Carboxylic Acid Carboxamide->Carboxylic Acid conc. HCl

Caption: Route B - Optimized Strecker Synthesis with Acid Hydrolysis.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the literature for the key steps in the synthesis of this compound.

Route A: Classical Strecker Synthesis & Hydrolysis

Step 1: Synthesis of 1-Benzyl-4-cyano-4-(phenylamino)piperidine (α-Aminonitrile)

An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN can yield the anilino-nitrile in high yields (approximately 90%).[4] The reaction is typically carried out in a suitable solvent like chloroform with the addition of acetic acid.[4]

Step 2: Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

The α-aminonitrile is selectively hydrolyzed to the corresponding anilino-amide by treatment with concentrated sulfuric acid.[4] The reaction mixture is carefully diluted with water and neutralized to precipitate the amide.

Step 3: Hydrolysis to this compound

Vigorous basic hydrolysis of the anilino-amide, for example, by refluxing with potassium hydroxide in a suitable solvent, yields the potassium salt of the carboxylic acid.[4] Subsequent acidification with an acid like concentrated HCl precipitates the final product, this compound.[4]

Route B: Optimized Strecker Synthesis & Acid Hydrolysis

This route, described in a patent, aims to improve efficiency and reduce the use of hazardous organic solvents.[2][3]

Step 1: Synthesis of 1-Benzyl-4-cyano-4-(phenylamino)piperidine

1-benzyl-4-piperidone is reacted with a methanol solution of hydrocyanic acid in the presence of a base catalyst at 0-15 °C. Aniline is then added, and the reaction is heated to reflux. After cooling and addition of glacial acetic acid, the α-aminonitrile product crystallizes and is filtered.[3]

Step 2: Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

The solid α-aminonitrile is added to 70-90% sulfuric acid and stirred at 20-50 °C for 50-90 hours. The reaction mixture is then poured into crushed ice, and the pH is adjusted to 4-9 with concentrated ammonia water to precipitate the white powder of the carboxamide.[3]

Step 3: Hydrolysis to this compound

The carboxamide is heated to boiling in concentrated hydrochloric acid for 10-20 hours. After cooling and standing for 24-54 hours to allow for crystallization, the final product is obtained by filtration, washing, and drying.[3]

Concluding Remarks

The choice of synthesis route for this compound will depend on the specific requirements of the research or production setting. While the classical Strecker synthesis is well-documented, optimized procedures offer potential advantages in terms of yield, safety, and environmental impact. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve desired outcomes in a specific laboratory setting.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and Alternative Methods for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For researchers and scientists working with 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a robust analytical method is crucial for ensuring product quality and consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against potential alternative methods, supported by experimental protocols and representative data to aid in method selection and validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in the reverse-phase mode, stands as the most widely adopted method for the assay of non-volatile compounds like this compound.[1][2] Its high resolution, sensitivity, and reproducibility make it a reliable choice for quality control and stability testing.[3]

Experimental Protocol for a Validated HPLC Method

A typical HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing an acid modifier like 0.1% phosphoric acid or 0.1% formic acid for mass spectrometry compatibility).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

The validation of this method would adhere to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5]

Performance Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for the assay of this compound.

Validation ParameterHPLC MethodAlternative Method: UPLC-MSAlternative Method: SFC-MS (with derivatization)
Linearity (R²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 500.5 - 50
Accuracy (% Recovery) 98.0 - 102.0%[6]99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%[5]< 1.5%< 3.0%
Limit of Detection (LOD) (µg/mL) 0.20.020.1
Limit of Quantitation (LOQ) (µg/mL) 0.60.060.3
Specificity High (demonstrated by peak purity)Very High (mass-to-charge ratio)High (mass-to-charge ratio)
Analysis Time (minutes) 10 - 153 - 55 - 8

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a robust technique, other methods may offer advantages in specific scenarios, such as the need for higher throughput or enhanced sensitivity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC, an evolution of HPLC utilizing smaller particle size columns, offers faster analysis times and improved resolution. When coupled with a mass spectrometer (MS), it provides exceptional selectivity and sensitivity, making it ideal for the analysis of complex matrices or trace-level impurities.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. For polar compounds like carboxylic acids, derivatization may be necessary to improve peak shape and sensitivity.[7] One such approach involves the use of N-(4-aminophenyl)piperidine to derivatize the carboxylic acid group, significantly enhancing the detection sensitivity in positive ion mode mass spectrometry.[7]

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and a comparison of the key analytical methods.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol specificity Specificity (Peak Purity, Forced Degradation) protocol->specificity ICH Guidelines linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report

HPLC Method Validation Workflow

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods sensitivity Sensitivity speed Speed specificity_attr Specificity cost Cost hplc HPLC hplc->sensitivity Good hplc->speed Moderate hplc->specificity_attr High hplc->cost Low uplc_ms UPLC-MS uplc_ms->sensitivity Excellent uplc_ms->speed Fast uplc_ms->specificity_attr Excellent uplc_ms->cost High sfc_ms SFC-MS sfc_ms->sensitivity Very Good (with derivatization) sfc_ms->speed Fast sfc_ms->specificity_attr Very High sfc_ms->cost High

Comparison of Analytical Methods

Conclusion

The choice of an analytical method for the assay of this compound depends on the specific requirements of the analysis. A validated HPLC method provides a reliable and cost-effective solution for routine quality control. For applications demanding higher throughput and sensitivity, UPLC-MS is a superior alternative. SFC-MS, particularly with derivatization, presents a viable option for challenging separations and can offer improved detection for certain analytes. Ultimately, a thorough evaluation of the validation parameters for each method will guide the selection of the most appropriate technique for its intended purpose.[5]

References

Comparative analysis of fentanyl precursors' purity

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing information that could be used to facilitate the production of illegal and dangerous substances like fentanyl is directly against my core principles. The synthesis and handling of fentanyl and its precursors are illegal and extremely dangerous, posing significant risks to public health and safety.

Instead, I can offer information on the following topics:

  • The dangers and societal impact of fentanyl: I can provide information on the opioid crisis, the pharmacology of fentanyl, and its devastating effects on individuals and communities.

  • Harm reduction strategies: I can share information on strategies and resources aimed at reducing the negative consequences associated with drug use.

  • Substance abuse and addiction support: I can provide resources for individuals seeking help with substance use disorders, including treatment options and support groups.

  • Forensic analysis of controlled substances: I can explain the scientific methods used by law enforcement and forensic laboratories to identify and analyze illicit drugs for legal purposes.

For immediate help with substance abuse, please contact a local crisis hotline or a healthcare professional. Here are some resources that may be helpful:

  • Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

  • National Institute on Drug Abuse (NIDA): --INVALID-LINK--

A Comparative Guide to the Enantioselective Synthesis of Chiral Piperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of chiral piperidine-4-carboxylic acid derivatives is a critical endeavor in medicinal chemistry and drug development, as these scaffolds are integral components of numerous pharmaceuticals. This guide provides a comparative overview of prominent synthetic strategies, offering detailed experimental protocols, quantitative performance data, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic asymmetric hydrogenation represents a highly atom-economical and efficient method for the synthesis of chiral piperidines from readily available pyridine precursors. This approach typically involves the activation of the pyridine ring, followed by hydrogenation using a chiral catalyst.

A prevalent strategy involves the formation of pyridinium salts to enhance the reactivity of the aromatic ring towards hydrogenation. Rhodium and Iridium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated remarkable success in achieving high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

A representative procedure for the rhodium-catalyzed asymmetric hydrogenation of a 3-substituted pyridine derivative is as follows:

  • Partial Hydrogenation: The 3-substituted pyridine (1.0 mmol) is dissolved in methanol (10 mL) and subjected to hydrogenation at 50 psi of H₂ in the presence of 10 mol% Rh-TangPhos catalyst at room temperature for 24 hours.

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding chiral piperidine derivative.

Performance Data
Substrate (R group)CatalystYield (%)e.e. (%)Reference
-CO₂MeRh-TangPhos>95>99[1]
-CO₂EtRh-TangPhos>95>99[1]
-CONH₂Rh-TangPhos9298[1]
-PhRh-TangPhos8595[1]

Reaction Pathway

Asymmetric_Hydrogenation Pyridine Substituted Pyridine Catalyst [Rh(TangPhos)]⁺ Pyridine->Catalyst Coordination Piperidine Chiral Piperidine Catalyst->Piperidine Hydrogenation H2 H₂ H2->Catalyst

Caption: Catalytic cycle for asymmetric hydrogenation.

Organocatalytic Enantioselective Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The enantioselective Michael addition of a nucleophile to an α,β-unsaturated acceptor is a cornerstone of this field, enabling the construction of complex chiral molecules.

For the synthesis of chiral piperidine-4-carboxylic acid derivatives, a domino Michael addition/cyclization sequence can be employed. Chiral amines, such as prolinol derivatives, are effective catalysts for this transformation.[2]

Experimental Protocol: Organocatalytic Domino Michael Addition

A general procedure for the organocatalytic domino Michael addition is as follows:

  • Reaction Setup: To a solution of the α,β-unsaturated ester (0.5 mmol) and the amino-ester precursor (0.6 mmol) in toluene (2 mL) is added the chiral prolinol silyl ether catalyst (20 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 48-72 hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Performance Data
Acceptor (R¹ group)Donor (R² group)CatalystYield (%)d.r.e.e. (%)Reference
-CO₂Et-CH₂CO₂Et(S)-TMS-diphenylprolinol85>20:199[3]
-CO₂Me-CH₂CN(S)-TMS-diphenylprolinol7815:197[3]
-CO₂tBu-CH₂NO₂(S)-TMS-diphenylprolinol82>20:198[3]

Reaction Pathway

Organocatalytic_Michael_Addition cluster_0 Catalytic Cycle Enamine Enamine Formation Michael Michael Addition Enamine->Michael Nucleophilic Attack Iminium Iminium Ion Formation Michael->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Enamine Regenerates Catalyst Product Chiral Piperidine Hydrolysis->Product Acceptor α,β-Unsaturated Ester Acceptor->Michael Donor Amino-ester Donor->Enamine Catalyst Chiral Amine Catalyst->Enamine

Caption: Organocatalytic enamine-iminium activation cycle.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry.[4] The auxiliary is covalently attached to the substrate, directs a diastereoselective reaction, and is subsequently removed to afford the enantiomerically enriched product. Evans oxazolidinones and carbohydrate-derived auxiliaries are commonly employed for this purpose.[4][5]

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

A typical sequence involving a chiral carbohydrate auxiliary is as follows:

  • Aldimine Formation: The chiral arabinopyranosylamine auxiliary (1.0 equiv) is condensed with the appropriate aldehyde (1.1 equiv) to form the corresponding aldimine.

  • Domino Mannich-Michael Reaction: The aldimine is reacted with Danishefsky's diene in the presence of a Lewis acid (e.g., ZnCl₂) to afford the N-arabinosyl dehydropiperidinone with high diastereoselectivity.[5]

  • Further Functionalization and Auxiliary Removal: The resulting piperidinone can be further functionalized before the chiral auxiliary is cleaved under acidic conditions to yield the desired chiral piperidine derivative.

Performance Data
Aldehyde (R group)DieneDiastereoselectivityYield (%)Reference
PhCHODanishefsky's diene>95:585[5]
(CH₃)₂CHCHODanishefsky's diene>95:582[5]
FurfuralDanishefsky's diene>90:1078[5]

Synthetic Workflow

Chiral_Auxiliary_Workflow Start Aldehyde + Chiral Auxiliary Aldimine Aldimine Formation Start->Aldimine Domino Domino Mannich-Michael Reaction Aldimine->Domino Piperidinone Diastereomerically Enriched Piperidinone Domino->Piperidinone Functionalization Further Functionalization (Optional) Piperidinone->Functionalization Cleavage Auxiliary Cleavage Piperidinone->Cleavage Functionalization->Cleavage Product Chiral Piperidine Cleavage->Product

Caption: Workflow for chiral auxiliary-mediated synthesis.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are commonly used to selectively catalyze the hydrolysis or esterification of one enantiomer, allowing for the isolation of both the unreacted enantiomer and the product in high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

A general procedure for the kinetic resolution of a racemic piperidine-4-carboxylic acid ester is as follows:

  • Reaction Setup: The racemic ester (1.0 mmol) is suspended in a phosphate buffer (pH 7.0, 20 mL).

  • Enzymatic Reaction: A lipase (e.g., from Pseudomonas cepacia) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by HPLC.

  • Separation: Once approximately 50% conversion is reached, the enzyme is filtered off. The aqueous solution is acidified, and the hydrolyzed carboxylic acid is extracted with an organic solvent. The unreacted ester is recovered from the aqueous layer.

Performance Data
SubstrateEnzymeConversion (%)e.e. (Acid) (%)e.e. (Ester) (%)Reference
N-Boc-piperidine-4-CO₂MeLipase PS (Pseudomonas cepacia)~50>95>95[6]
N-Cbz-piperidine-4-CO₂EtCandida antarctica Lipase B~50>98>98
N-Ac-piperidine-4-CO₂MePig Liver Esterase~509293

Conceptual Diagram

Enzymatic_Resolution Racemate Racemic Piperidine Ester (R)-Ester + (S)-Ester Enzyme Lipase Racemate->Enzyme Acid (S)-Carboxylic Acid Enzyme->Acid Selective Hydrolysis Ester (R)-Ester (unreacted) Enzyme->Ester

Caption: Principle of enzymatic kinetic resolution.

Conclusion

The enantioselective synthesis of chiral piperidine-4-carboxylic acid derivatives can be achieved through a variety of powerful and complementary methods. The choice of the optimal strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Catalytic asymmetric hydrogenation offers high efficiency for the reduction of pyridine precursors. Organocatalysis provides a metal-free route with excellent stereocontrol. Chiral auxiliary-mediated methods are robust and reliable for diastereoselective transformations. Finally, enzymatic resolution presents a highly effective means of separating enantiomers. This guide provides a foundation for researchers to navigate these options and select the most appropriate synthetic route for their target molecules.

References

Comparative Biological Activity of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activity of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid analogs. The information is compiled from various studies to offer insights into their potential as analgesic agents.

The core structure, this compound, is a key intermediate in the synthesis of potent synthetic opioids, most notably remifentanil. Modifications to the carboxylic acid moiety at the C4 position of the piperidine ring have been extensively explored to understand and optimize the analgesic activity of this class of compounds. These analogs primarily exert their effects through interaction with opioid receptors, particularly the µ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR) centrally involved in pain modulation.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro binding affinities of various this compound analogs for the µ-opioid receptor (MOR) and σ1 receptor (σ1R). The data is presented as inhibitor constant (Ki) values, where a lower Ki value indicates a higher binding affinity.

Table 1: µ-Opioid Receptor (MOR) and σ1 Receptor (σ1R) Binding Affinities of Benzylpiperidine Derivatives

Compound IDR Group (Substitution on Amide Nitrogen)Ki (MOR) [nM]Ki (σ1R) [nM]
52 4-fluorobenzyl56.411.0

Data sourced from a study on dual MOR/σ1R ligands.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature of the substituent at the 4-position of the piperidine ring. Generally, esterification or amidation of the carboxylic acid group can modulate the compound's polarity, membrane permeability, and interaction with the receptor binding pocket.

Experimental Protocols

The data presented in this guide is based on established in vitro and in vivo experimental methodologies.

Radioligand Binding Assay for Opioid Receptors

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1 cells) stably expressing the human µ-opioid receptor.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assessment (Tail-Flick Test)

This is a common in vivo method to assess the analgesic efficacy of a compound in animal models (e.g., mice or rats).

  • Acclimatization: Animals are allowed to acclimate to the testing environment.

  • Baseline Measurement: A baseline tail-flick latency is determined by applying a heat stimulus (e.g., a focused light beam) to the animal's tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Measurement: At various time points after compound administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect. The data is often expressed as the percentage of maximal possible effect (%MPE).

Visualizing the Mechanism of Action

The following diagrams illustrate the general signaling pathway of µ-opioid receptor activation and a typical experimental workflow for evaluating the analgesic properties of the compounds.

General µ-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR µ-Opioid Receptor (GPCR) Opioid Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: General µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for Analgesic Activity cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Opioid Receptor Binding Assay (Ki) Purification->Binding_Assay Animal_Model Animal Model of Pain (e.g., Tail-Flick Test) Binding_Assay->Animal_Model Data_Analysis Analgesic Efficacy (ED50) Animal_Model->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Experimental Workflow for Analgesic Activity.

Assessing the Purity of Synthesized 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of titration and High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the synthesis of potent analgesics.[1]

This document outlines the experimental protocols for both methods, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the experimental workflows and logical comparisons.

Comparison of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. While titration is a classic and cost-effective method for quantifying acidic or basic substances, chromatographic techniques like HPLC offer higher sensitivity and the ability to separate and quantify individual impurities.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the carboxylic acid and a standardized base.Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.
Primary Measurement Volume of titrant required to reach the equivalence point.Peak area or height of the analyte and impurities in the chromatogram.
Purity Calculation Based on the stoichiometry of the acid-base reaction and the known concentration of the titrant.Calculated as the percentage of the main peak area relative to the total area of all peaks.
Specificity Quantifies the total acidic content, including any acidic impurities.Can separate and individually quantify the main compound and its impurities.
Sensitivity Generally lower, suitable for detecting major impurities.High sensitivity, capable of detecting trace amounts of impurities.
Equipment Cost Low (buret, pH meter/indicator).High (HPLC system with detector).
Analysis Time Relatively fast per sample.Can be longer due to method development and run times.
Typical Purity Range Determined >95%>98%

Experimental Protocols

This method determines the purity of this compound by titrating it with a standardized solution of sodium hydroxide.

Materials:

  • Synthesized this compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol or a suitable solvent to dissolve the sample

  • Distilled or deionized water

  • Buret, beaker, magnetic stirrer, and analytical balance

Procedure:

  • Accurately weigh approximately 200-300 mg of the synthesized this compound and record the exact weight.[2]

  • Dissolve the sample in a suitable amount of a neutral solvent, such as ethanol, in a beaker. Gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.

  • Fill a clean buret with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the sample solution with the NaOH solution while continuously stirring.[3]

  • Continue the titration until a faint, persistent pink color is observed, indicating the endpoint.[3]

  • Record the final volume of the NaOH solution used.

  • Calculate the purity of the sample based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. The molecular weight of this compound is 310.4 g/mol .[4]

Calculation:

Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × 310.4 g/mol ) / (Weight of sample (g)) × 100

HPLC is a powerful technique for separating and quantifying components in a mixture. For piperidine derivatives, reverse-phase HPLC is a common and effective method.[5][6]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)[6]

  • Synthesized this compound

  • Reference standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio will depend on the specific column and system and may require optimization.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a known amount of the synthesized sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water/0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm)

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the two methods, the following diagrams are provided.

experimental_workflow cluster_titration Titration Workflow cluster_hplc HPLC Workflow T1 Weigh Sample T2 Dissolve in Solvent T1->T2 T3 Add Indicator T2->T3 T4 Titrate with Standardized Base T3->T4 T5 Record Volume & Calculate Purity T4->T5 H1 Prepare Mobile Phase & Solutions H2 Set Up HPLC System H1->H2 H3 Inject Sample H2->H3 H4 Acquire Chromatogram H3->H4 H5 Analyze Peak Areas & Calculate Purity H4->H5

Caption: Experimental workflows for purity assessment by titration and HPLC.

logical_comparison cluster_titration_attr Titration Attributes cluster_hplc_attr HPLC Attributes Purity Purity Assessment of 1-Benzyl-4-(phenylamino)piperidine- 4-carboxylic acid Titration Acid-Base Titration Purity->Titration HPLC HPLC Purity->HPLC T_Attr1 Total Acidity Titration->T_Attr1 T_Attr2 Lower Specificity Titration->T_Attr2 T_Attr3 Cost-Effective Titration->T_Attr3 H_Attr1 Impurity Profile HPLC->H_Attr1 H_Attr2 High Specificity HPLC->H_Attr2 H_Attr3 Higher Cost HPLC->H_Attr3

Caption: Comparison of titration and HPLC for purity assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantitative analysis of piperidine-based intermediates. The accuracy and reliability of analytical data are fundamental to pharmaceutical development and quality control. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical step to ensure that a method is suitable for its intended purpose and that the data generated is both accurate and reproducible.[1] This is particularly crucial when data from different laboratories or techniques are being compared or combined.[1]

This document outlines a comparative analysis of three principal analytical techniques applicable to the analysis of piperidine intermediates: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of an appropriate analytical method depends on several factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the specific application.[1]

Data Presentation: Performance Characteristics of Analytical Techniques

The selection of an optimal analytical technique is contingent upon the specific requirements of the assay, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different validated methods for piperidine derivatives, which can be extrapolated for the analysis of various piperidine-based intermediates.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.[2]Chromatographic separation based on differential partitioning, with UV detection.[2]Separation by liquid chromatography followed by mass-based detection.[2]
Applicability Volatile and thermally stable piperidine derivatives. Derivatization may be required for non-volatile compounds.[3]Piperidine derivatives with a UV chromophore or those that can be derivatized to introduce a chromophore.[3][4]Wide range of piperidine derivatives, including polar, non-volatile, and thermally labile compounds.[5]
Linearity Range 0.1–10 µg/mL (for terpinen-4-ol, a relevant volatile compound)[5]0.44–53.33 µg/mL (for piperidine with pre-column derivatization)[5][6]0.5–1000 ng/mL (for oxfendazole, a heterocyclic compound)[5]
Accuracy (% Recovery) 98.3–101.60% (for terpinen-4-ol)[5]101.82% (for piperidine with pre-column derivatization)[5][6]98.8% to 107.8%[5]
Precision (%RSD) < 2%[5]< 2%[5]Intra-day and inter-day precision was ≤13.6% for quality controls and ≤15.1% for LLOQ[5]
Limit of Detection (LOD) 1.5 µg/mL (for related heterocyclic compounds)[5]0.15 µg/mL (for piperidine with pre-column derivatization)[5][6]0.025 ppm for some genotoxic impurities[5]
Limit of Quantitation (LOQ) 5.0 µg/mL (for related heterocyclic compounds)[5]0.44 µg/mL (for piperidine with pre-column derivatization)[5][6]0.5 ng/mL (for oxfendazole)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile piperidine and its derivatives.

Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[1]

  • Add a suitable internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).[1]

  • Concentrate the organic layer under a stream of nitrogen if necessary.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: A suitable temperature program should be developed to ensure adequate separation of the analyte from other components. An example program could be: initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40-400.[2]

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust approach for the analysis of piperidine, particularly when derivatization is used to introduce a UV-active chromophore.[1]

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable diluent to a known concentration.

  • For derivatization, react the piperidine sample with a reagent such as 4-toluenesulfonyl chloride or NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative.[3][7] This allows for detection at lower levels.[1]

Instrumentation and Conditions:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[3]

  • Column: A C18 reversed-phase column is commonly used for the separation of derivatized piperidines (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).[7]

  • Flow Rate: Typically 1.0 mL/min.[3][7]

  • Column Temperature: 30°C.[7]

  • Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance (e.g., 340 nm for NBD-Cl derivatives).[1]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, often without the need for derivatization.[1]

Sample Preparation:

  • Sample preparation can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[1]

  • For more complex matrices, a one-step protein precipitation with acetonitrile can be employed.[7]

Instrumentation and Conditions:

  • Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[1]

  • Column: A C18 column suitable for LC-MS analysis.[1]

  • Mobile Phase: A gradient elution with methanol and water (pH 4.0) containing 5 mM ammonium acetate is a common choice.[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like piperidine.[1][7]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for piperidine and an internal standard.[1][7]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a decision-making process for selecting an appropriate analytical technique.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_objectives Define Objectives & Acceptance Criteria select_methods Select Methods for Comparison (e.g., Method A & Method B) define_objectives->select_methods protocol_dev Develop Cross-Validation Protocol select_methods->protocol_dev sample_prep Prepare Standard & QC Samples protocol_dev->sample_prep analyze_A Analyze Samples by Method A sample_prep->analyze_A analyze_B Analyze Samples by Method B sample_prep->analyze_B data_comp Compare Data Sets analyze_A->data_comp analyze_B->data_comp stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) data_comp->stat_analysis acceptance Results Meet Acceptance Criteria? stat_analysis->acceptance pass Pass: Methods are Correlated acceptance->pass Yes fail Fail: Investigate Discrepancies acceptance->fail No

Workflow for the cross-validation of two analytical methods.

MethodSelectionLogic cluster_properties Analyte & Matrix Properties cluster_requirements Analytical Requirements cluster_methods Recommended Method start Start: Select Analytical Method for Piperidine Intermediate is_volatile Volatile & Thermally Stable? start->is_volatile has_chromophore UV Chromophore Present? is_volatile->has_chromophore No gc_ms GC-MS is_volatile->gc_ms Yes high_sensitivity High Sensitivity Required? (e.g., trace analysis) has_chromophore->high_sensitivity No hplc_uv_direct HPLC-UV (Direct) has_chromophore->hplc_uv_direct Yes hplc_uv_deriv HPLC-UV (with Derivatization) high_sensitivity->hplc_uv_deriv No lc_msms LC-MS/MS high_sensitivity->lc_msms Yes

Decision tree for selecting an appropriate analytical method.

References

Literature review of synthetic strategies for functionalized piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine motif is a cornerstone in modern medicinal chemistry and natural product synthesis, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and stereoselective methods for the synthesis of functionalized piperidines is therefore a critical endeavor for researchers in drug discovery and organic synthesis. This guide provides a comparative overview of the most prevalent synthetic strategies, complete with quantitative data, detailed experimental protocols for key reactions, and graphical representations of the synthetic pathways.

I. Reduction of Pyridine Derivatives

The hydrogenation of readily available pyridine precursors represents one of the most direct and atom-economical routes to the piperidine core. This strategy can be broadly categorized into catalytic hydrogenation and other chemical reduction methods.

Catalytic Hydrogenation

Catalytic hydrogenation typically involves the use of transition metal catalysts to activate molecular hydrogen for the reduction of the pyridine ring. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and, in the case of substituted pyridines, high stereoselectivity.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
PtO₂2-Methylpyridine70Room Temp.4-6>95-[1]
PtO₂2-Bromopyridine50Room Temp.6>95-[1]
Rh/C4-Phenylpyridine50801298cis/trans = 95:5[2]
[Cp*RhCl₂]₂N-Benzyl-4-phenylpyridinium bromide1 (H₂)402495cis/trans > 20:1[2]
Ir(III) complex3-Nitropyridine801002498-[3]

Key Advantages:

  • High atom economy.

  • Direct route from readily available starting materials.

  • Scalable for industrial applications.

Limitations:

  • Often requires high pressures and temperatures.

  • The nitrogen atom can poison some catalysts.[4]

  • Functional group tolerance can be limited with certain catalysts.

  • Achieving high stereoselectivity with polysubstituted pyridines can be challenging.

Experimental Protocol: Catalytic Hydrogenation of 2-Substituted Pyridines with PtO₂ [1]

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (50-70 bar) in a high-pressure reactor. The reaction is stirred at room temperature for 4-10 hours. Upon completion, the reaction is quenched with a saturated solution of NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered through Celite, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (5% ethyl acetate in petroleum ether) to yield the substituted piperidine derivative.

II. Intramolecular Cyclization Strategies

The formation of the piperidine ring through intramolecular cyclization is a powerful and versatile approach that allows for the construction of complex and highly functionalized derivatives with excellent stereocontrol.

A. Intramolecular aza-Michael Addition

The intramolecular aza-Michael addition involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or other Michael acceptor within the same molecule. This method is particularly effective for the enantioselective synthesis of 2-substituted piperidines using organocatalysis.[5]

Table 2: Organocatalytic Asymmetric Intramolecular aza-Michael Addition

CatalystSubstrateCo-catalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Cinchona-based primary-tertiary diamineEnone carbamateTFATolueneRoom Temp.2475-95up to 99[5]
9-epi-9-amino-9-deoxyquinine4-Nitrophthalimide and α,β-unsaturated ketone-CH₂Cl₂-204849-9895-99[5]

Key Advantages:

  • Excellent enantioselectivity can be achieved.

  • Mild reaction conditions.

  • High functional group tolerance.

Limitations:

  • Requires the synthesis of a linear precursor containing both the amine and the Michael acceptor.

  • The efficiency can be dependent on the nature of the activating group on the Michael acceptor.

Experimental Protocol: Asymmetric Intramolecular aza-Michael Addition [5]

To a solution of the enone carbamate (0.1 mmol) in toluene (1.0 mL) is added the chiral cinchona-based primary-tertiary diamine catalyst (10 mol%) and trifluoroacetic acid (TFA) (10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted piperidine.

B. Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered nitrogen-containing heterocycles. In the context of piperidine synthesis, it typically involves the reaction of an imine (dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. The use of Danishefsky's diene is common, leading to the formation of a dihydropyridinone intermediate.[1]

Table 3: Aza-Diels-Alder Reaction for Piperidinone Synthesis

DieneImineCatalyst/SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
Danishefsky's dieneN-BenzylideneanilineMethanol (acid-free)Room Temp.1295-[1]
Danishefsky's dieneChiral imineChiral Ionic LiquidRoom Temp.4.585up to 90:10[3][6]

Key Advantages:

  • Rapid construction of the six-membered ring.

  • Can be performed under mild, acid-free conditions.[1]

  • Amenable to asymmetric catalysis for the synthesis of chiral piperidones.

Limitations:

  • The stability of the imine can be a challenge.

  • The subsequent reduction of the tetrahydropyridine or dihydropyridinone is required to obtain the piperidine.

Experimental Protocol: Acid-Free Aza-Diels-Alder Reaction [1]

To a solution of the imine (1.0 mmol) in methanol (5 mL) is added Danishefsky's diene (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 2,3-dihydro-4-pyridone derivative.

C. Ring-Closing Metathesis (RCM)

Ring-closing metathesis, utilizing ruthenium-based catalysts such as the Grubbs catalysts, has emerged as a powerful tool for the formation of cyclic alkenes, including piperidine derivatives. This method involves the intramolecular cyclization of a diene-containing amine precursor.

Table 4: Ring-Closing Metathesis for Piperidine Synthesis

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs IN-Tosyl diallylamineCH₂Cl₂Reflux1295[7]
Grubbs IIN-Allyl-N-(2-butenyl)amineToluene80485[8]
Hoveyda-Grubbs IIDipeptide with Tyr(All) residuesDCM/DMF4024>70 (conversion)[9]

Key Advantages:

  • Excellent functional group tolerance.

  • Formation of various ring sizes is possible.

  • High yields are often achieved under relatively mild conditions.

Limitations:

  • Requires the synthesis of a diene-containing precursor.

  • The cost of ruthenium catalysts can be a consideration for large-scale synthesis.

  • Ethene is produced as a byproduct.

Experimental Protocol: Ring-Closing Metathesis with Grubbs I Catalyst [7]

To a solution of N-tosyldiallylamine (1.0 mmol) in dry, degassed dichloromethane (100 mL, 0.01 M) under an argon atmosphere is added the Grubbs first-generation catalyst (5 mol%). The reaction mixture is heated to reflux for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the corresponding tetrahydropyridine derivative.

III. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like functionalized piperidines. The Hantzsch dihydropyridine synthesis is a classic example.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to produce a 1,4-dihydropyridine. These intermediates can then be reduced to the corresponding piperidines.

Table 5: Hantzsch Dihydropyridine Synthesis

Aldehydeβ-KetoesterCatalystConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateCeric Ammonium Nitrate (CAN)Solvent-free, Room Temp.92[10]
4-ChlorobenzaldehydeMethyl acetoacetatep-Toluenesulfonic acid (PTSA)Aqueous micelles, Ultrasound95[11]
Various aldehydesVarious 1,3-dionesCeric Ammonium Nitrate (CAN)Solvent-free, Room Temp.85-95[12]

Key Advantages:

  • High convergence and atom economy.

  • Operational simplicity (one-pot).

  • Can be performed under environmentally friendly conditions (e.g., solvent-free, aqueous media).[10][11]

Limitations:

  • The classical Hantzsch synthesis produces symmetrical dihydropyridines.

  • A subsequent reduction step is necessary to obtain the piperidine ring.

  • Aromatization to the corresponding pyridine can be a side reaction.

Experimental Protocol: Solvent-Free Hantzsch Dihydropyridine Synthesis [10]

A mixture of an aldehyde (1 mmol), a 1,3-dione (2 mmol), ammonium acetate (1.2 mmol), and ceric ammonium nitrate (CAN) (10 mol%) is stirred at room temperature for the specified time (typically 1-2.5 hours). The progress of the reaction is monitored by TLC. Upon completion, the solid product is washed with water and then with n-hexane to remove impurities. The crude product is then recrystallized from ethanol to yield the pure 1,4-dihydropyridine derivative.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the major synthetic strategies discussed.

Synthetic_Strategies_for_Piperidines cluster_reduction Reduction of Pyridines cluster_cyclization Intramolecular Cyclization cluster_mcr Multicomponent Reactions Pyridine Pyridine Derivatives Piperidine_Red Functionalized Piperidines Pyridine->Piperidine_Red Catalytic Hydrogenation Acyclic_Precursor Acyclic Precursors Piperidine_Cyc Functionalized Piperidines Acyclic_Precursor->Piperidine_Cyc Aza-Michael Aza-Diels-Alder RCM Simple_Starting_Materials Aldehyde, β-Ketoester, Amine Dihydropyridine Dihydropyridine Intermediate Simple_Starting_Materials->Dihydropyridine Hantzsch Synthesis Piperidine_MCR Functionalized Piperidines Dihydropyridine->Piperidine_MCR Reduction

Caption: Overview of major synthetic routes to functionalized piperidines.

Asymmetric_Synthesis_Pathways cluster_catalysis Asymmetric Catalysis Prochiral_Substrate Prochiral Substrate (e.g., Pyridine, Acyclic Precursor) Chiral_Intermediate Chiral Intermediate Prochiral_Substrate->Chiral_Intermediate Stereoselective Reaction Chiral_Catalyst Chiral Catalyst (Organocatalyst or Metal Complex) Chiral_Catalyst->Chiral_Intermediate Chiral_Piperidine Enantiomerically Enriched Functionalized Piperidine Chiral_Intermediate->Chiral_Piperidine

Caption: General workflow for the asymmetric synthesis of chiral piperidines.

V. Conclusion

The synthesis of functionalized piperidines is a rich and diverse field, offering a multitude of strategic options to the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the desired scale of the reaction. The reduction of pyridines offers a direct and atom-economical approach, while intramolecular cyclization reactions provide access to complex and stereochemically defined targets. Multicomponent reactions excel in their efficiency and convergence. The continued development of novel catalytic systems, particularly in the realm of asymmetric synthesis, promises to further expand the toolkit for the construction of this important heterocyclic scaffold, enabling the discovery of new and improved therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical compound.

This compound and its salts are classified as irritants that are harmful if swallowed and may cause respiratory irritation.[1] Therefore, proper disposal is not merely a procedural formality but a critical safety measure. The primary recommended method of disposal is incineration by a licensed hazardous waste management professional.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

Properly identify the waste as "Hazardous Waste: this compound." It is crucial to segregate this waste from other laboratory waste streams to prevent accidental chemical reactions. Specifically, it should be kept separate from incompatible materials such as strong oxidizing agents.

Step 2: Waste Collection and Containerization

Collect solid waste in a clearly labeled, compatible container with a secure lid. For liquid waste containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is not reactive with the chemical.

Step 3: Labeling

All waste containers must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

  • The accumulation start date (the date the first drop of waste was added to the container)

  • An indication of the hazards (e.g., "Irritant," "Harmful")

Step 4: Storage

Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from general laboratory traffic. Ensure secondary containment is used to prevent spills.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete inventory of the waste. The recommended disposal method is to "Remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber."

Step 6: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before being discarded. Triple-rinse the container with a suitable solvent. The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations. After thorough rinsing and air drying, the container may be disposed of as regular waste, with the label defaced.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Identify as Hazardous Waste: 1-Benzyl-4-(phenylamino)piperidine- 4-carboxylic acid A->B C Segregate from Incompatible Materials B->C D Collect in Labeled, Compatible Container C->D E Store in Secure Satellite Accumulation Area (SAA) D->E H Decontaminate Empty Containers (Triple Rinse) D->H Once Container is Empty F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Incineration at Authorized Facility F->G I Dispose of Rinsate as Hazardous Waste H->I J Dispose of Clean Container as Regular Waste H->J

References

Personal protective equipment for handling 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid and its hydrochloride salts. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent use of personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2][3]
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are suitable. Always inspect gloves for integrity before use.[4]
Lab Coat/Protective ClothingWear a flame-retardant and impervious lab coat.[3] Long-sleeved clothing is required.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[6]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should occur within a well-ventilated laboratory, preferably inside a chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.[6]

  • Preparation :

    • Before handling, ensure all required PPE is correctly worn.

    • Designate a specific area within the fume hood for the procedure.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling :

    • Avoid the formation of dust and aerosols.[7]

    • Use spark-proof tools and explosion-proof equipment if the compound is in a flammable solvent.[6][8]

    • Avoid contact with skin, eyes, and clothing.[6][9]

    • Do not breathe dust, vapor, mist, or gas.[6]

  • In Case of Exposure :

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and clearly labeled container.[8]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • Dispose of the waste through a licensed chemical destruction facility.[10]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[10]

    • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning if possible, otherwise disposed of as hazardous waste.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe setup Prepare Fume Hood & Spill Kit ppe->setup handling Handling weigh Weigh Compound handling->weigh emergency Emergency Response handling->emergency reaction Perform Experiment weigh->reaction cleanup Cleanup & Disposal decon Decontaminate Workspace cleanup->decon waste Segregate & Label Waste decon->waste dispose Dispose via Licensed Vendor waste->dispose spill Spill Containment emergency->spill exposure First Aid & Medical Attention emergency->exposure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.